FXR antagonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H36N2O4 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
ethyl 4-[[[2-[4-[cyclopentanecarbonyl-[(3-methylphenyl)methyl]amino]phenyl]acetyl]amino]methyl]benzoate |
InChI |
InChI=1S/C32H36N2O4/c1-3-38-32(37)28-15-11-25(12-16-28)21-33-30(35)20-24-13-17-29(18-14-24)34(31(36)27-9-4-5-10-27)22-26-8-6-7-23(2)19-26/h6-8,11-19,27H,3-5,9-10,20-22H2,1-2H3,(H,33,35) |
Clé InChI |
NJNDMPVWCDGKPR-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanisms of Action of Farnesoid X Receptor (FXR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action of Farnesoid X Receptor (FXR) antagonists. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development. This document delves into the core mechanisms of FXR antagonism, presents quantitative data for key compounds, outlines detailed experimental protocols for assessing antagonist activity, and provides visual representations of signaling pathways and experimental workflows.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose.[1][2] Activated by bile acids, its natural ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[1][3] Key target genes of FXR include the Small Heterodimer Partner (SHP), which indirectly represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the Bile Salt Export Pump (BSEP), which is involved in bile acid transport.[3][4] Given its central role in metabolic regulation, FXR has emerged as a significant therapeutic target for a variety of conditions, including cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and metabolic syndrome.[1][5]
FXR antagonists are molecules that inhibit the activity of FXR. By blocking the downstream signaling pathways of FXR, these antagonists can modulate metabolic processes and offer therapeutic benefits in conditions where FXR activity is pathogenic.[5] The development of potent and selective FXR antagonists is an active area of research, with several compounds being investigated for their therapeutic potential.
Core Mechanisms of FXR Antagonism
FXR antagonists exert their inhibitory effects through several distinct mechanisms. These can be broadly categorized into three main types: competitive binding, allosteric modulation, and disruption of protein-protein interactions.
Competitive Antagonism
Competitive antagonists function by directly competing with endogenous agonists, such as chenodeoxycholic acid (CDCA), for binding to the ligand-binding pocket (LBP) of FXR. By occupying the LBP, these antagonists prevent the conformational changes necessary for receptor activation and the subsequent recruitment of coactivators.[6]
Examples of Competitive Antagonists:
-
Guggulsterone: A plant-derived steroid that was one of the first identified FXR antagonists.[3] It competitively binds to the LBP, preventing the recruitment of coactivators.[3]
-
Tauro-β-muricholic acid (T-β-MCA): An endogenous bile acid that acts as a natural competitive antagonist of FXR.[3]
-
Glycine-β-muricholic acid (Gly-MCA): A derivative of T-β-MCA, it is a selective and high-affinity intestinal FXR inhibitor.[7]
-
Compound 24 (3-[5-(4-tert-Butylphenyl)-1H-pyrazol-3-yl]propanoic acid): A potent and selective synthetic antagonist that robustly decreases CDCA-induced FXR activation.[3][7]
Allosteric Modulation
Allosteric modulators bind to a site on the FXR protein that is distinct from the orthosteric ligand-binding pocket. This binding event induces a conformational change in the receptor that alters its activity. In the case of allosteric antagonists, this conformational change prevents the receptor from adopting an active state, even in the presence of an agonist.[7]
Example of an Allosteric Modulator:
-
Imatinib (B729) and its analogues (e.g., P16): While primarily known as a kinase inhibitor, imatinib has been shown to allosterically enhance agonist-induced FXR activation. Computational studies suggest a potential allosteric binding site that, when occupied, can modulate the receptor's activity.[7] The principles of allosteric modulation can also be applied to the development of allosteric antagonists.
Disruption of Protein-Protein Interactions
A more recent and targeted approach to FXR antagonism involves the development of molecules that directly interfere with the interaction between FXR and its essential co-regulators. Upon activation, FXR recruits coactivator proteins to its Activation Function 2 (AF2) domain. Molecules that block this interaction can effectively antagonize FXR signaling without directly competing for the ligand-binding pocket.[8][9]
Example of a Protein-Protein Interaction Disruptor:
-
DC646: A novel cyclopeptide that specifically binds to the coactivator binding site (AF2) of FXR. By occupying this site, DC646 physically blocks the recruitment of coactivators, thereby inhibiting FXR-mediated transcription.[6][8] This mechanism offers the potential for high specificity and a distinct pharmacological profile compared to LBP-targeting antagonists.[8]
Quantitative Data of FXR Antagonists
The potency and binding affinity of FXR antagonists are critical parameters in their evaluation. These are typically quantified by values such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). The following table summarizes these values for a selection of representative FXR antagonists.
| Antagonist | Mechanism of Action | Assay Type | IC50 | Ki | Kd | Citation(s) |
| Guggulsterone | Competitive | Luciferase Reporter Assay | 15-17 µM | - | - | [3] |
| (-)-(E)-Guggulsterone | Competitive | Not Specified | 24.06 µM | - | - | [6] |
| (Z)-Guggulsterone | Competitive | Not Specified | 39.05 µM | - | - | [6] |
| Tauro-β-muricholic Acid (T-βMCA) | Competitive | Not Specified | 40 µM | - | - | [6] |
| Lithocholic acid (LCA) | Competitive (Partial Agonist) | Co-activator Association Assay | 1 µM | - | - | [8] |
| DY268 | Competitive | Biochemical Assay | 7.5 nM | - | - | [6][10] |
| DY268 | Competitive | Cell-based Transactivation | 468 nM | - | - | [6][10] |
| Compound 24 | Competitive | CDCA-induced Activation | 0.06 µM | - | 0.3 µM | [3][7] |
| DC646 | Protein-Protein Interaction Disruptor | AlphaScreen | >70% inhibition | - | - | [6] |
| T0901317 | LXR Agonist / ROR Inverse Agonist | Not Specified | - | 132 nM (RORα), 51 nM (RORγ) | - | [6] |
| FABPs ligand 6 (MF6) | FABP5/FABP7 Inhibitor | Not Specified | - | - | 874 nM (FABP5), 20 nM (FABP7) | [10] |
Experimental Protocols for Assessing FXR Antagonist Activity
Several robust in vitro assays are commonly employed to identify and characterize FXR antagonists. These assays are crucial for determining the mechanism of action, potency, and selectivity of candidate compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle:
TR-FRET is a proximity-based assay that measures the interaction between two molecules. In the context of FXR, it is often used to assess the binding of a fluorescently labeled ligand to the FXR ligand-binding domain (LBD) or the recruitment of a fluorescently labeled coactivator peptide to the activated FXR-LBD. Antagonists will disrupt these interactions, leading to a decrease in the FRET signal.[11]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris, pH 7.5, 50 mM NaCl, 0.01% Nonidet P-40).
-
Dilute purified, tagged (e.g., GST- or His-tagged) FXR-LBD to the desired concentration in the assay buffer.
-
Prepare a solution of a terbium (Tb)-labeled antibody specific to the tag on the FXR-LBD (donor fluorophore).
-
Prepare a solution of a fluorescently labeled FXR ligand (e.g., DY246) or a fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor fluorophore).
-
For antagonist screening, prepare a solution of a known FXR agonist (e.g., CDCA or GW4064) at a concentration that gives a submaximal response (EC80).
-
Prepare serial dilutions of the test compounds (potential antagonists).
-
-
Assay Procedure (Antagonist Mode):
-
In a 384-well microplate, add the test compound dilutions.
-
Add the FXR agonist to all wells except the negative control.
-
Add the mixture of FXR-LBD and the Tb-labeled antibody.
-
Add the fluorescently labeled ligand or coactivator peptide.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.[12]
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of TR-FRET measurements, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.
-
Luciferase Reporter Gene Assay
Principle:
This is a cell-based assay that measures the transcriptional activity of FXR. Cells are engineered to express FXR and a reporter gene (e.g., luciferase) under the control of an FXRE-containing promoter. When an agonist activates FXR, it drives the expression of the luciferase gene, producing light upon the addition of a substrate. Antagonists will inhibit this agonist-induced luciferase expression.[13]
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.
-
Co-transfect the cells with an expression vector for human FXR and a reporter plasmid containing a luciferase gene downstream of an FXRE promoter (e.g., from the BSEP gene). A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
-
Assay Procedure (Antagonist Mode):
-
Plate the transfected cells into a 96- or 384-well plate.
-
After allowing the cells to adhere, treat them with serial dilutions of the test compounds in the presence of a fixed concentration of an FXR agonist (e.g., GW4064 at its EC80 concentration).
-
Include appropriate controls: cells treated with vehicle only (negative control) and cells treated with the agonist only (positive control).
-
Incubate the cells for a specified period (e.g., 16-24 hours).[13]
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
If a normalization control was used, measure Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of the test compound to determine the IC50 value.
-
AlphaScreen Assay
Principle:
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay. It utilizes donor and acceptor beads that are coated with molecules that can interact. When the beads are brought into close proximity (e.g., by the interaction of FXR and a coactivator), a cascade of chemical reactions is initiated upon excitation of the donor bead, leading to light emission from the acceptor bead. Antagonists that disrupt this interaction will reduce the signal.[6]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer.
-
Coat AlphaScreen donor beads with a molecule that binds one of the interacting partners (e.g., streptavidin-coated beads to bind a biotinylated coactivator peptide).
-
Coat AlphaScreen acceptor beads with a molecule that binds the other interacting partner (e.g., anti-GST antibody-coated beads to bind a GST-tagged FXR-LBD).
-
Prepare solutions of the tagged FXR-LBD and the biotinylated coactivator peptide.
-
For antagonist screening, prepare a solution of an FXR agonist.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure (Antagonist Mode):
-
In a 384-well microplate, add the test compound dilutions.
-
Add the FXR agonist.
-
Add the GST-tagged FXR-LBD and the anti-GST acceptor beads.
-
Add the biotinylated coactivator peptide and the streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1-3 hours).
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the concentration of the test compound to generate a dose-response curve and calculate the IC50 value.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the FXR signaling pathway and the principles of the key experimental assays used to identify FXR antagonists.
FXR Signaling Pathway and Points of Antagonist Intervention
Caption: FXR signaling pathway and mechanisms of antagonist action.
TR-FRET Assay Workflow for FXR Antagonist Screening
Caption: Workflow for a TR-FRET-based FXR antagonist assay.
Luciferase Reporter Gene Assay Workflow
Caption: Workflow for a luciferase reporter gene assay.
Downstream Effects of FXR Antagonism on Target Gene Expression
The therapeutic effects of FXR antagonists are mediated by their ability to alter the expression of FXR target genes. The modulation of these genes can have profound effects on various metabolic pathways.
-
Small Heterodimer Partner (SHP): FXR activation normally induces SHP expression, which in turn represses CYP7A1. FXR antagonists block this induction, leading to decreased SHP levels. This can result in the de-repression of CYP7A1 and an increase in bile acid synthesis.[4][13] For example, the nonsteroidal antagonist FLG249 has been shown to down-regulate SHP expression in the mouse ileum.[7][14]
-
Bile Salt Export Pump (BSEP): BSEP is a direct target of FXR, and its expression is upregulated by FXR agonists to promote bile acid efflux from hepatocytes.[3][8] Some FXR antagonists, like lithocholic acid, can strongly decrease BSEP expression, which may contribute to cholestasis.[8] Conversely, the effect of some antagonists on BSEP can be context-dependent.
-
Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression of FGF19 (FGF15 in rodents), a hormone that signals to the liver to repress bile acid synthesis.[4][15] Intestinal FXR antagonists can inhibit the expression of FGF19, which can lead to an increase in bile acid production.[15][16] This is a key mechanism being explored for the treatment of metabolic diseases.
-
Other Target Genes: FXR regulates a broad spectrum of genes involved in lipid and glucose metabolism. Antagonism of FXR can lead to changes in the expression of genes involved in lipogenesis, gluconeogenesis, and fatty acid transport.[11][17] For instance, some antagonists have been shown to affect the expression of genes like the apical sodium-dependent bile acid transporter (ASBT).[7]
Conclusion
FXR antagonists represent a promising class of therapeutic agents with the potential to treat a range of metabolic and liver diseases. A thorough understanding of their diverse mechanisms of action is crucial for the rational design and development of novel drugs with improved efficacy and safety profiles. This guide has provided an in-depth overview of the core principles of FXR antagonism, from the molecular mechanisms of action to the experimental assays used for their characterization and their downstream effects on gene expression. As research in this field continues to advance, a deeper understanding of the nuanced pharmacology of FXR antagonists will undoubtedly pave the way for new and innovative therapies.
References
- 1. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FXR and FGF19 to Treat Metabolic Diseases-Lessons Learned From Bariatric Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into isoform-dependent and species-specific regulation of bile salt export pump by farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defective FXR-SHP Regulation in Obesity Aberrantly Increases miR-802 Expression, Promoting Insulin Resistance and Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting FXR and FGF19 to Treat Metabolic Diseases—Lessons Learned From Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of FXR Antagonist 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FXR antagonist 3, a novel intestine-specific farnesoid X receptor (FXR) antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FXR modulation.
Introduction to Farnesoid X Receptor (FXR)
The farnesoid X receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activated by bile acids, FXR functions as a key transcriptional regulator of genes involved in metabolic homeostasis.[3][4] Its significant role in various metabolic pathways has made it an attractive therapeutic target for a range of conditions, including nonalcoholic steatohepatitis (NASH), a progressive form of non-alcoholic fatty liver disease (NAFLD).[3][4] While FXR agonists have been extensively studied, there is growing interest in the therapeutic potential of FXR antagonists, particularly those with intestine-specific activity, to mitigate potential side effects associated with systemic FXR inhibition.[3][4]
Discovery of this compound (V02-8)
This compound, also known as V02-8, was identified through a multi-stage discovery process that began with a ligand- and structure-based virtual screening for novel FXR antagonists.[3] This initial screening led to the discovery of a lead compound, V023-9340, which possesses a 4-aminophenylacetamide scaffold.[3]
Subsequent structure-activity relationship (SAR) optimization of V023-9340 resulted in the synthesis of the more potent derivative, V02-8 (this compound).[3] This optimization effort led to a significant increase in FXR antagonistic activity.[3]
Logical Workflow for Discovery
The discovery of this compound followed a logical and systematic drug discovery workflow, beginning with computational methods and progressing through chemical synthesis and biological validation.
Caption: Discovery workflow for this compound.
Synthesis of this compound (V02-8)
While the precise, step-by-step synthesis protocol for V02-8 is detailed in the primary research article by Chen et al. (2023), the general synthesis of 4-aminophenylacetamide derivatives involves standard organic chemistry reactions. The synthesis of the lead compound, V023-9340, and its subsequent optimization to V02-8 would likely follow a multi-step synthetic route.
Note: The detailed experimental protocol for the synthesis of V02-8 is proprietary to the research published in the European Journal of Medicinal Chemistry. For the exact reaction conditions, reagents, and purification methods, readers are directed to the original publication.
Biological Activity and Quantitative Data
This compound (V02-8) has been characterized as a potent and intestine-specific FXR antagonist.[3] The key quantitative data for V02-8 and its precursor, V023-9340, are summarized in the table below.
| Compound | Target | Activity | IC50 (µM) | Notes |
| V02-8 (this compound) | FXR | Antagonist | 0.89 | A 4.8-fold increase in antagonistic activity compared to its precursor, V023-9340.[3] |
| V023-9340 | FXR | Antagonist | 4.27 | The initial lead compound identified from virtual screening. It demonstrated selective accumulation in the intestine and ameliorated high-fat diet (HFD)-induced NASH in mice.[3] |
Mechanism of Action and Signaling Pathway
FXR antagonists, including V02-8, exert their effects by inhibiting the activity of the farnesoid X receptor.[3] In its natural state, FXR is activated by bile acids, leading to the transcription of target genes that regulate various metabolic processes.[1][2] By blocking this activation, FXR antagonists can modulate these pathways, offering a therapeutic strategy for metabolic diseases.[3] The intestine-specific action of V02-8 is particularly noteworthy, as it is suggested to mitigate hepatic steatosis and inflammation by strongly inhibiting intestinal FXR, which in turn leads to a feedback activation of hepatic FXR.[3]
FXR Signaling Pathway
The following diagram illustrates the general signaling pathway of FXR and the point of intervention for an FXR antagonist.
Caption: FXR signaling pathway and antagonist intervention.
Experimental Protocols
The following are generalized methodologies for the key experiments typically cited in the discovery and characterization of FXR antagonists like V02-8.
FXR Antagonist Activity Assay (e.g., Luciferase Reporter Gene Assay)
This assay is a common method to determine the potency of FXR antagonists.
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with plasmids encoding for the FXR ligand-binding domain, a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: Cells are treated with a known FXR agonist (e.g., GW4064 or CDCA) to induce luciferase expression, along with varying concentrations of the test antagonist (e.g., V02-8).
-
Luciferase Activity Measurement: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the antagonist concentration.
In Vivo Efficacy Studies in a Nonalcoholic Steatohepatitis (NASH) Model
Animal models are crucial for evaluating the therapeutic potential of new drug candidates.
-
Animal Model: Male C57BL/6J mice are typically used. NASH is induced by feeding the mice a high-fat diet (HFD) for an extended period.
-
Drug Administration: The test compound (e.g., V023-9340 or V02-8) is administered orally to the HFD-fed mice for a specified duration. A vehicle control group and a positive control group (e.g., a known FXR agonist or another therapeutic agent) are included.
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed, including:
-
Metabolic parameters: Body weight, glucose tolerance, and insulin (B600854) resistance.
-
Liver analysis: Liver weight, histological analysis of liver sections (for steatosis, inflammation, and fibrosis), and measurement of liver triglyceride levels.
-
Gene expression analysis: Quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes in the intestine and liver.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of the observed effects.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound (V02-8) represents a promising new development in the field of FXR-targeted therapies. Its potent, intestine-specific antagonistic activity offers a potential therapeutic advantage for the treatment of NASH and other metabolic diseases by minimizing the risk of systemic side effects. The discovery of this 4-aminophenylacetamide scaffold opens new avenues for the design and development of next-generation FXR modulators. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biological Role of FXR Antagonism in Liver Cells: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] While FXR agonists have been explored for therapeutic applications, there is growing interest in the role of FXR antagonism in liver cells for treating various metabolic and cholestatic diseases.[3][4] This guide provides a comprehensive overview of the biological role of FXR antagonism in hepatocytes, detailing the molecular mechanisms, experimental validation, and potential therapeutic implications.
Core Concepts of FXR Function in Hepatocytes
FXR acts as an endogenous sensor for bile acids.[5][6] Upon activation by bile acids like chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3][7]
Key functions of FXR activation in the liver include:
-
Bile Acid Homeostasis: FXR activation inhibits the synthesis of new bile acids from cholesterol by downregulating the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5][7] This occurs primarily through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the transcriptional activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α).[5][8] In the intestine, FXR activation induces Fibroblast Growth Factor 19 (FGF19), which travels to the liver and signals through the FGFR4/β-Klotho complex to repress CYP7A1 expression.[2][5] FXR also promotes the efflux of bile acids from hepatocytes by upregulating the expression of the Bile Salt Export Pump (BSEP).[5][7]
-
Lipid Metabolism: FXR activation generally leads to a reduction in circulating lipid levels. It suppresses de novo fatty acid synthesis by inhibiting the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target genes, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[8][9][10] It also decreases the secretion of very low-density lipoprotein (VLDL) and increases the clearance of triglycerides.[2]
-
Glucose Metabolism: The role of FXR in glucose metabolism is complex. Activation of FXR has been shown to reduce hepatic gluconeogenesis and increase glycogen (B147801) synthesis.[2][8] However, some studies suggest that FXR activation can also increase the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[11]
The Rationale for FXR Antagonism in Liver Disease
Given the multifaceted roles of FXR, its antagonism presents a potential therapeutic strategy for specific liver conditions.
-
Cholestasis: In obstructive cholestatic liver diseases, where bile flow is impaired, the accumulation of toxic bile acids can lead to liver injury.[12] Paradoxically, in some contexts of obstructive cholestasis, FXR activation may exacerbate liver injury. Studies in FXR knockout mice have shown protection from obstructive cholestasis, suggesting a potential clinical role for FXR antagonists in this setting.[13] FXR antagonism may help to alleviate cholestasis by reducing bile acid levels.[4]
-
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH): While FXR agonists are being investigated for NAFLD and NASH due to their lipid-lowering effects, there is also a rationale for exploring antagonists.[3] Decreased hepatic FXR expression has been associated with increased expression of lipogenic genes in NAFLD patients.[9] However, some preclinical studies suggest that inhibiting intestinal FXR can improve metabolic disorders.[14] The precise role and therapeutic potential of hepatic FXR antagonism in NAFLD remains an area of active investigation.
-
Liver Fibrosis: FXR activation is generally considered to have anti-fibrotic effects by inactivating hepatic stellate cells (HSCs).[2][15] However, the response to FXR agonists in clinical trials for liver fibrosis has not been optimal, potentially due to enhanced FXR SUMOylation in activated HSCs which limits the functional benefit of agonists.[16] This opens up the possibility of alternative or complementary therapeutic strategies.
Signaling Pathways Modulated by FXR Antagonism
FXR antagonists function by blocking the binding of endogenous ligands (bile acids) to FXR, thereby preventing its activation and the subsequent transcriptional regulation of its target genes. The primary consequence of FXR antagonism in liver cells is the disinhibition of pathways normally suppressed by FXR activation and the suppression of pathways normally activated by it.
Impact on Bile Acid Synthesis
By blocking FXR, antagonists prevent the induction of SHP in the liver and FGF19 in the intestine. This leads to the upregulation of CYP7A1 expression and a subsequent increase in the synthesis of bile acids from cholesterol.
References
- 1. Recent advances in non-steroidal FXR antagonists development for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 3. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 4. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Targeting FXR in Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Farnesoid X Receptor (FXR) Antagonist Target Gene Expression Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Farnesoid X Receptor (FXR), a nuclear receptor primarily activated by bile acids, is a master regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has made it a compelling target for therapeutic intervention in a range of diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While FXR agonists have been extensively studied, FXR antagonists are emerging as a promising therapeutic class with a distinct mechanism of action and target gene expression profile. This technical guide provides a comprehensive overview of the gene expression changes modulated by FXR antagonists, detailed experimental protocols for their study, and visualization of the key signaling pathways involved.
The Farnesoid X Receptor (FXR) Signaling Pathway
FXR is highly expressed in enterohepatic tissues, including the liver and intestines.[1] Upon binding to its endogenous ligands, primarily bile acids like chenodeoxycholic acid (CDCA), FXR undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes.[1][2] This binding event recruits coactivators and initiates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.[2]
A key function of FXR activation is the negative feedback regulation of bile acid synthesis.[2] In the liver, FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of transcription factors essential for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15 in rodents, FGF19 in humans), which travels to the liver and signals through the FGFR4 receptor to repress CYP7A1 expression.[3]
References
- 1. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Farnesoid X Receptor (FXR) Antagonism: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. While FXR agonists have been the primary focus of therapeutic development for liver diseases such as non-alcoholic steatohepatitis (NASH), there is a growing interest in the potential of FXR antagonists. The strategic blockade of FXR signaling may offer therapeutic benefits in conditions like cholestasis, certain cancers, and metabolic disorders where FXR activation could be detrimental. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of novel FXR antagonists, detailed experimental protocols for their characterization, and a visual representation of the core signaling pathways.
Core Concepts in FXR Antagonism
FXR activation by endogenous bile acids or synthetic agonists leads to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream targets of FXR include the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR also regulates the expression of various transporters involved in bile acid homeostasis.
FXR antagonists are molecules that bind to FXR but fail to induce the conformational changes necessary for coactivator recruitment and transcriptional activation. Instead, they competitively block the binding of agonists, thereby inhibiting FXR signaling. The development of potent and selective FXR antagonists is a key objective for researchers exploring this therapeutic modality.
Structural Activity Relationships of Novel Non-Steroidal FXR Antagonists
The quest for novel FXR antagonists has led to the exploration of diverse chemical scaffolds beyond the steroidal backbone of endogenous ligands. Non-steroidal antagonists offer the potential for improved pharmacokinetic properties and selectivity. Here, we summarize the SAR for several promising classes of non-steroidal FXR antagonists.
Pyrazole-Based Antagonists
Pyrazole-containing compounds have emerged as a versatile scaffold for the development of FXR modulators. SAR studies have revealed that substitutions on the pyrazole (B372694) ring and its appended phenyl groups are critical for antagonistic activity.
| Compound ID | R1 | R2 | R3 | IC50 (µM) | Notes | Reference |
| 1a | H | H | H | >25 | Unsubstituted pyrazole shows weak activity. | |
| 1b | 4-Cl-Ph | H | H | 5.2 | Substitution at the 1-position with a chlorinated phenyl group improves potency. | |
| 1c | 4-Cl-Ph | CH3 | H | 1.8 | Addition of a methyl group at the 4-position enhances activity. | |
| 1d | 4-Cl-Ph | CH3 | 3-COOH-Ph | 0.06 | Introduction of a carboxylic acid on the 5-phenyl ring significantly increases potency. This acidic moiety likely mimics the carboxylic acid of bile acids, forming key interactions in the ligand-binding pocket. |
Key SAR Insights for Pyrazole-Based Antagonists:
-
A substituted phenyl group at the N1 position of the pyrazole is crucial for activity.
-
Small alkyl groups at the C4 position are well-tolerated and can enhance potency.
-
An acidic functional group, such as a carboxylic acid, on the C5-phenyl ring dramatically improves antagonistic activity, suggesting a key interaction with polar residues in the ligand-binding domain.
N-Phenylbenzamide Derivatives
N-phenylbenzamide derivatives represent another promising class of non-steroidal FXR antagonists. Optimization of this scaffold has led to the identification of highly potent compounds.
| Compound ID | R1 (A-ring) | R2 (B-ring) | Linker | IC50 (nM) | Notes | Reference |
| 2a | H | H | -CONH- | >1000 | The core scaffold has low intrinsic activity. | |
| 2b | 4-CF3 | H | -CONH- | 250 | Electron-withdrawing groups on the A-ring improve potency. | |
| 2c | 4-CF3 | 3-COOH | -CONH- | 15 | Addition of a carboxylic acid on the B-ring significantly enhances activity, similar to the pyrazole series. | |
| 2d | 4-CF3 | 3-COOH | -CH2NH- | 580 | The amide linker is important for maintaining high potency. |
Key SAR Insights for N-Phenylbenzamide Antagonists:
-
Electron-withdrawing substituents on the benzamide (B126) phenyl ring (A-ring) are favorable.
-
An acidic group on the aniline (B41778) phenyl ring (B-ring) is a critical determinant of high-potency antagonism.
-
The amide linker appears to be optimal for positioning the two aromatic rings within the binding pocket.
Andrographolide Derivatives
Natural products have also served as a source of inspiration for novel FXR antagonists. Andrographolide and its derivatives have been shown to possess FXR antagonistic properties.
| Compound ID | Modification | IC50 (µM) | Notes | Reference |
| Andrographolide | - | 12.5 | The natural product exhibits moderate FXR antagonistic activity. | |
| 3a | 14-deoxy-12-hydroxy | 5.8 | Modification of the lactone ring can improve potency. | |
| 3b | 3,19-isopropylidene | 2.1 | Protection of the diol enhances activity, suggesting these hydroxyls are not essential for binding. | |
| 3c | 14-acetyl | >25 | Acetylation at the 14-position abolishes activity, indicating the importance of this region for interaction with the receptor. |
Key SAR Insights for Andrographolide Derivatives:
-
The α,β-unsaturated γ-butyrolactone moiety is a key pharmacophore.
-
Modifications at the C14 position can significantly impact activity, suggesting this part of the molecule is in close proximity to the receptor.
-
The diol at C3 and C19 can be modified without loss of activity.
Seco-Cholesterol Derivatives
Inspired by the steroidal structure of endogenous FXR ligands, researchers have explored seco-cholesterol derivatives as potential antagonists. Cleavage of the C-ring of the cholesterol scaffold leads to compounds with antagonistic properties.
| Compound ID | C3-OH Stereochemistry | C9-OH | C11-Side Chain | IC50 (µM) | Notes | Reference |
| 4a | α | H | Carboxylic Acid (C5) | 53.1% inhibition @ 10µM | The C3-α-OH is preferred over the β-epimer. | |
| 4b | β | H | Carboxylic Acid (C5) | 14.1% inhibition @ 10µM | Lower activity compared to the α-epimer. | |
| 4c | α | OH | Carboxylic Acid (C5) | 90.1% inhibition @ 10µM | Addition of a hydroxyl group at C9 significantly increases inhibitory activity. | |
| 9a | α | OH | Carboxylic Acid (C5) | 4.6 | Compound 9a, with the C9-OH, was identified as the most potent in this series. |
Key SAR Insights for Seco-Cholesterol Derivatives:
-
The stereochemistry at the C3 position influences activity, with the α-hydroxyl group being more favorable.
-
The introduction of a hydroxyl group at the C9 position dramatically enhances antagonistic activity.
-
The length and saturation of the C11 side chain also play a role in modulating potency.
Experimental Protocols for FXR Antagonist Characterization
The identification and characterization of novel FXR antagonists rely on a suite of robust in vitro and cell-based assays. The following are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a powerful tool for identifying compounds that directly bind to the FXR ligand-binding domain (LBD) and disrupt the interaction with a coactivator peptide.
Principle: The assay measures the proximity between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged FXR-LBD (donor) and a fluorescently labeled coactivator peptide (e.g., from SRC-1) (acceptor). In the presence of an agonist, the coactivator peptide is recruited to the FXR-LBD, bringing the donor and acceptor into close proximity and resulting in a high FRET signal. Antagonists compete with the agonist for binding to the LBD, preventing coactivator recruitment and leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1% BSA.
-
Prepare a stock solution of GST-FXR-LBD protein.
-
Prepare a stock solution of a biotinylated SRC-1 peptide.
-
Prepare stock solutions of terbium-labeled anti-GST antibody and streptavidin-d2.
-
Prepare a stock solution of a reference agonist (e.g., GW4064) and test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound or reference antagonist at various concentrations to the assay wells. For agonist-induced antagonism, add a fixed concentration of a reference agonist (e.g., EC50 concentration of GW4064).
-
Add 4 µL of a pre-mixed solution of GST-FXR-LBD and biotinylated SRC-1 peptide in assay buffer.
-
Add 4 µL of a pre-mixed solution of terbium-labeled anti-GST antibody and streptavidin-d2 in assay buffer.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium) and ~665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) for each well.
-
Plot the emission ratio against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to inhibit agonist-induced transactivation of FXR in a cellular context.
Principle: Cells (e.g., HEK293T or HepG2) are transiently transfected with two plasmids: one expressing the full-length FXR protein and another containing a luciferase reporter gene under the control of a promoter with FXREs. In the presence of an agonist, FXR is activated and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well and incubate for 18-24 hours.
-
Co-transfect the cells with an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 4-6 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations, along with a fixed concentration of a reference agonist (e.g., chenodeoxycholic acid (CDCA) or GW4064).
-
Include appropriate controls: vehicle control (DMSO), agonist-only control, and a reference antagonist control.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of the agonist-treated cells relative to the vehicle-treated cells.
-
Plot the percentage of inhibition of agonist-induced activity against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualization of Key Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: FXR Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for FXR Antagonist Discovery.
Caption: Logical Flow of a Structure-Activity Relationship (SAR) Study.
Conclusion and Future Directions
The field of FXR antagonism is rapidly advancing, with the identification of diverse non-steroidal scaffolds offering promising avenues for therapeutic intervention. The detailed SAR studies summarized herein provide a roadmap for the rational design of next-generation FXR antagonists with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined serve as a guide for the robust characterization of these novel chemical entities.
Future research will likely focus on the development of tissue-specific FXR antagonists, particularly those that selectively target the intestine, to minimize potential on-target side effects in the liver. Furthermore, a deeper understanding of the structural basis of antagonism through co-crystallization studies will be invaluable for structure-based drug design efforts. As our knowledge of the complex roles of FXR in health and disease continues to expand, so too will the opportunities for the therapeutic application of its antagonists.
In Vitro Characterization of FXR Antagonist 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro characterization of Farnesoid X Receptor (FXR) Antagonist 3, also identified as V02-8. It details the methodologies for key experiments, presents quantitative data for comparative analysis, and visualizes the underlying biological pathways and experimental processes.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a crucial regulator of bile acid homeostasis, lipid metabolism, and glucose metabolism.[1][2] Natural bile acids, such as chenodeoxycholic acid (CDCA), are the endogenous ligands for FXR.[3] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic pathways.[3][4]
Key functions of FXR activation include the suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This is primarily achieved through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1).[3] FXR activation also upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes.[3]
Given its central role in metabolic regulation, FXR has emerged as a significant therapeutic target for various conditions, including cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and metabolic syndrome.[2] FXR antagonists, by blocking the receptor's activity, offer a potential therapeutic strategy for conditions where FXR activation may be detrimental.[2] This guide focuses on the in vitro characterization of a specific FXR antagonist, compound 3 (V02-8).
Quantitative Data Summary
The following tables summarize the in vitro activity of FXR Antagonist 3 and other relevant FXR modulators for comparative purposes.
Table 1: In Vitro Antagonistic Activity of this compound
| Compound | Target | Assay | IC50 (μM) |
| This compound (V02-8) | FXR | Not Specified | 0.89[5] |
Table 2: Comparative In Vitro Activities of Various FXR Modulators
| Compound | Type | Assay | IC50 (μM) | EC50 (nM) | Kd (μM) |
| Guggulsterone | Antagonist | Not Specified | 15-17[3] | - | - |
| DY268 | Antagonist | Not Specified | 0.0075 | - | - |
| Compound 24 | Antagonist | CDCA-induced activation | 0.06 | - | 0.3[5] |
| GW4064 | Agonist | Not Specified | - | 65 | - |
| Obeticholic Acid (OCA) | Agonist | Not Specified | - | 99 | - |
| Chenodeoxycholic Acid (CDCA) | Agonist | Not Specified | - | 11,000 | - |
Note: The specific assay conditions for some of the reported IC50 and EC50 values were not detailed in the source materials.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize FXR antagonists.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantifies the ability of a test compound to disrupt the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of an agonist.
Materials:
-
GST-tagged FXR-LBD
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled coactivator peptide (e.g., SRC2-2) (Acceptor)
-
FXR agonist (e.g., GW4064)
-
Test compound (this compound)
-
Assay buffer
-
384-well low-volume black plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Reagent Preparation:
-
Prepare a 2X solution of the FXR agonist at its EC80 concentration in assay buffer.
-
Prepare a 2X mixture of GST-FXR-LBD and Tb-anti-GST antibody in assay buffer.
-
Prepare a 4X solution of the fluorescein-labeled coactivator peptide in assay buffer.
-
-
Assay Assembly (Antagonist Mode):
-
To the wells of a 384-well plate, add the test compound solution.
-
Add the 2X agonist solution to all wells except the negative control wells.
-
Add the 2X GST-FXR-LBD/Tb-anti-GST antibody mixture.
-
Add the 4X fluorescein-labeled coactivator peptide solution.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (FRET-sensitized fluorescein (B123965) emission).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 490 nm emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of an antagonist to inhibit agonist-induced transcription of a reporter gene under the control of an FXR-responsive promoter.
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmid for human FXR
-
Expression plasmid for human RXRα
-
Luciferase reporter plasmid containing an FXR-responsive element (e.g., from the BSEP or SHP promoter)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
FXR agonist (e.g., CDCA or GW4064)
-
Test compound (this compound)
-
Cell culture medium and reagents
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR, RXRα, luciferase reporter, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound) in cell culture medium.
-
Prepare the FXR agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Aspirate the transfection medium and treat the cells with the test compound dilutions in the presence of the FXR agonist. Include appropriate controls (agonist alone, vehicle control).
-
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of the agonist response by the antagonist at each concentration. Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This assay quantifies the effect of the FXR antagonist on the mRNA expression levels of downstream target genes in a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
FXR agonist (e.g., CDCA)
-
Test compound (this compound)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed HepG2 cells and allow them to attach. Treat the cells with the test compound (this compound) in the presence and absence of an FXR agonist (e.g., CDCA) for a specified period (e.g., 24 hours). Include agonist-only and vehicle controls.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions in triplicate for each sample and each gene (target and housekeeping). Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.[6]
-
Visualizations
FXR Signaling Pathway
The following diagram illustrates the canonical FXR signaling pathway, highlighting the points of regulation for key target genes.
Caption: Canonical FXR signaling pathway illustrating activation by bile acids, inhibition by an antagonist, and regulation of target genes SHP, BSEP, and CYP7A1.
Experimental Workflow for In Vitro Characterization
The diagram below outlines a typical workflow for the in vitro characterization of an FXR antagonist.
Caption: A streamlined workflow for the in vitro characterization of an FXR antagonist, from initial compound to conclusive data analysis.
References
- 1. Retinoic acid represses CYP7A1 expression in human hepatocytes and HepG2 cells by FXR/RXR-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of FXR Antagonist 3 (V02-8) in Metabolic Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), diabetes, and obesity. While FXR agonists have been extensively studied, there is growing interest in the therapeutic potential of FXR antagonists, particularly those with intestine-specific activity. This document provides a technical guide to the preliminary studies of a novel, intestine-specific FXR antagonist designated as FXR antagonist 3 (also referred to as V02-8 and F6) . This compound is a 4-aminophenylacetamide derivative and has shown promise in preclinical models of metabolic disease.
Core Data Summary
The following tables summarize the key quantitative data from preliminary in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Notes |
| IC50 | 0.89 µM | FXR Transactivation Assay | Data from commercial supplier MedChemExpress.[1][2][3] |
| IC50 | 2.1 µM | Not Specified | Data from a research abstract on betulinic acid derivatives, where F6 is identified as a potent intestinal FXR antagonist. It is plausible that "F6" and "this compound (V02-8)" are the same or related compounds, given the similar context of being intestine-specific FXR antagonists for NASH. |
Note on IC50 Discrepancy: The differing reported IC50 values may be due to variations in experimental conditions, such as the specific cell line, reporter gene construct, or agonist concentration used in the transactivation assay. Further clarification from the primary literature is needed for a definitive value.
Table 2: In Vivo Efficacy of this compound in NASH Models
| Animal Model | Treatment Group | Key Findings |
| Gubra-Amylin NASH (GAN) Mice | This compound (F6) | Ameliorated hepatic steatosis, inflammation, and fibrosis. |
| High-Fat with Methionine and Choline Deficiency (HFMCD) Diet-Induced NASH Mice | This compound (F6) | Ameliorated hepatic steatosis, inflammation, and fibrosis. |
Note: Specific quantitative data on dose, duration of treatment, and the magnitude of changes in body weight, liver enzymes, and histological scores were not available in the publicly accessible abstracts.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects in metabolic models primarily through the targeted inhibition of FXR in the intestine. This localized action leads to a cascade of downstream effects that culminate in improved hepatic and systemic metabolism.
Proposed Mechanism of Action
The primary mechanism involves the direct antagonism of intestinal FXR. This leads to a feedback activation of hepatic FXR, a decrease in intestinal ceramide synthesis, and subsequent repression of inflammasome activation in the liver.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies likely employed in the preliminary studies of this compound, based on standard practices in the field.
FXR Transactivation Assay (In Vitro)
This assay is fundamental for determining the potency of an FXR antagonist.
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured under standard conditions.
-
Transfection: Cells are transiently transfected with plasmids encoding:
-
Full-length human or mouse FXR.
-
A luciferase reporter gene under the control of an FXR response element (e.g., IR-1).
-
A control plasmid for normalization (e.g., encoding Renilla luciferase).
-
-
Compound Treatment: Post-transfection, cells are treated with a known FXR agonist (e.g., GW4064 or CDCA) in the presence of varying concentrations of this compound.
-
Luciferase Assay: After an incubation period (typically 18-24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Studies in NASH Models
Animal models are essential for evaluating the therapeutic potential of a drug candidate in a complex physiological system.
-
Animal Models:
-
Gubra-Amylin NASH (GAN) Model: This is a diet-induced model in mice that recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.
-
High-Fat with Methionine and Choline Deficiency (HFMCD) Diet Model: This is another widely used diet-induced mouse model that promotes the development of NASH.
-
-
Study Design:
-
Animals are fed the respective obesogenic/NASH-inducing diets for a specified period to establish the disease phenotype.
-
Mice are then randomized into vehicle control and treatment groups.
-
This compound is administered orally at a predetermined dose and frequency for a defined duration.
-
-
Endpoint Analysis: At the end of the study, various parameters are assessed:
-
Metabolic Parameters: Body weight, food intake, plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Liver Function Tests: Plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red for evaluation of fibrosis. A NAFLD Activity Score (NAS) and fibrosis score are determined.
-
Gene Expression Analysis: mRNA levels of key genes involved in lipid metabolism, inflammation, and fibrosis are quantified in liver and intestinal tissues using qPCR.
-
Conclusion
This compound (V02-8 / F6) is a novel, intestine-specific inhibitor of the Farnesoid X Receptor that has demonstrated promising preclinical activity in models of non-alcoholic steatohepatitis. Its mechanism of action, involving the targeted inhibition of intestinal FXR leading to beneficial effects on hepatic lipid metabolism and inflammation, represents a compelling therapeutic strategy. The data summarized herein provide a foundational understanding of this compound's potential. Further in-depth studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy profile for potential clinical development in the treatment of metabolic diseases.
References
The Role of FXR Antagonist 3 in Inflammatory Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily activated by bile acids, has emerged as a critical regulator of metabolic and inflammatory pathways. While FXR agonists have been extensively studied for their anti-inflammatory properties, particularly in the context of liver and intestinal diseases, the therapeutic potential of FXR antagonists is an area of growing interest. This technical guide provides an in-depth analysis of a novel intestine-specific FXR antagonist, designated as FXR antagonist 3 (also known as V02-8), and its role in inflammatory signaling, with a focus on its potential application in nonalcoholic steatohepatitis (NASH). Due to the recent discovery of this compound, this guide synthesizes information from the primary literature on this compound and contextualizes its mechanism of action with data from other well-characterized intestine-specific FXR antagonists.
This compound: A Novel Intestine-Specific Modulator
This compound is a recently identified 4-aminophenylacetamide derivative with potent and selective antagonistic activity against the farnesoid X receptor.[1] It is characterized by its intestine-specific action, which is a key therapeutic strategy for metabolic diseases like NASH, as it may minimize potential side effects associated with systemic FXR inhibition.
Quantitative Data: Potency of this compound
| Compound | Target | IC50 (μM) | Notes |
| This compound (V02-8) | Farnesoid X Receptor (FXR) | 0.89 | A more potent, optimized derivative.[1] |
| V023-9340 | Farnesoid X Receptor (FXR) | 4.27 | The initial lead compound, a 4-aminophenylacetamide derivative.[1] |
Role in Inflammatory Signaling: Insights from Preclinical NASH Models
Nonalcoholic steatohepatitis is a chronic liver disease characterized by steatosis, inflammation, and fibrosis. The inflammatory component is a key driver of disease progression. Emerging evidence suggests that intestine-specific FXR antagonism can ameliorate NASH by modulating gut-liver axis signaling.
While detailed quantitative data on the specific anti-inflammatory effects of this compound are part of a very recent publication and not yet widely available, the foundational study on its lead precursor, V023-9340, demonstrated significant therapeutic effects in a preclinical model of NASH.[1]
In Vivo Efficacy of V023-9340 (Precursor to this compound) in a High-Fat Diet (HFD)-Induced NASH Mouse Model:
| Parameter | Effect of V023-9340 Treatment | Implication |
| Hepatic Steatosis | Mitigated | Reduction in liver fat accumulation. |
| Hepatic Inflammation | Mitigated | Suppression of inflammatory processes in the liver. |
This foundational finding suggests a potent anti-inflammatory role for this class of intestine-specific FXR antagonists. The mechanism is believed to involve the strong inhibition of intestinal FXR, which in turn leads to a feedback activation of hepatic FXR, contributing to the resolution of steatosis and inflammation.[1]
Mechanistic Insights from a Well-Characterized Intestine-Specific FXR Antagonist
To further understand the likely mechanism of action of this compound in inflammatory signaling, we can examine the effects of another well-studied intestine-specific FXR antagonist, Glycine-β-muricholic acid (Gly-MCA). Studies with Gly-MCA have elucidated a pathway linking intestinal FXR inhibition to reduced hepatic inflammation in NASH.[2] The proposed mechanism involves the suppression of intestinal ceramide synthesis. Ceramides, a class of bioactive lipids, are known to promote inflammatory pathways and endoplasmic reticulum (ER) stress in the liver.[2][3] By antagonizing intestinal FXR, Gly-MCA reduces the expression of genes involved in ceramide synthesis, leading to lower circulating ceramide levels and consequently, a reduction in hepatic inflammation and ER stress.[2]
Quantitative Effects of Gly-MCA on Inflammatory Markers in NASH Models:
| Model | Treatment | Key Inflammatory Marker | Result |
| High-Fat Diet-induced NASH mice | Gly-MCA | Hepatic Pro-inflammatory Cytokine Production | Decreased |
| High-Fat Diet-induced NASH mice | Gly-MCA | Collagen Deposition | Improved (Reduced) |
| High-Fat Diet-induced NASH mice | Gly-MCA | Inflammatory Response | Improved |
Signaling Pathway of Intestine-Specific FXR Antagonism in NASH
The following diagram illustrates the proposed signaling cascade initiated by an intestine-specific FXR antagonist, leading to the amelioration of hepatic inflammation.
Caption: Proposed mechanism of action for an intestine-specific FXR antagonist in reducing hepatic inflammation.
Experimental Protocols
Detailed methodologies for evaluating the anti-inflammatory effects of an intestine-specific FXR antagonist in a preclinical NASH model are crucial for reproducible research. The following protocols are representative of those used in studies of compounds like Gly-MCA and are likely similar to the methods used to evaluate this compound.
1. High-Fat Diet (HFD)-Induced NASH Mouse Model:
-
Animals: Male C57BL/6J mice, typically 6-8 weeks old.
-
Diet: A high-fat diet (e.g., 60% kcal from fat) is administered for a period of 12-16 weeks to induce obesity, insulin (B600854) resistance, and the key features of NASH, including steatosis and inflammation.
-
Treatment: The FXR antagonist is administered orally (e.g., by gavage) daily or as specified in the study design for the final weeks of the diet regimen. A vehicle control group is run in parallel.
2. Histological Analysis of Liver Inflammation:
-
Procedure: At the end of the study, mice are euthanized, and liver tissues are collected.
-
Staining: Liver sections are fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E).
-
Analysis: Stained sections are examined microscopically by a trained pathologist blinded to the treatment groups. The severity of lobular inflammation is scored based on the number and size of inflammatory foci.
3. Gene Expression Analysis by Quantitative PCR (qPCR):
-
Procedure: RNA is extracted from frozen liver and ileum tissues.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA.
-
qPCR: The expression levels of genes involved in inflammation (e.g., Tnf-α, Il-6, Il-1β, Ccl2) and ceramide synthesis are quantified using specific primers. Gene expression is typically normalized to a housekeeping gene (e.g., Gapdh).
4. In Vitro FXR Antagonism Assay:
-
Cell Line: A cell line co-transfected with a full-length human FXR expression vector and a reporter gene construct containing an FXR response element (e.g., luciferase reporter).
-
Procedure: Cells are treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) in the presence of varying concentrations of the antagonist compound.
-
Readout: The activity of the reporter gene (e.g., luminescence) is measured to determine the concentration at which the antagonist inhibits 50% of the agonist-induced activity (IC50).
Preclinical Experimental Workflow
The diagram below outlines a typical experimental workflow for the preclinical evaluation of an intestine-specific FXR antagonist for NASH.
Caption: A typical experimental workflow for evaluating an FXR antagonist in a preclinical NASH model.
Conclusion
This compound (V02-8) represents a promising new therapeutic agent for nonalcoholic steatohepatitis. As a potent and intestine-specific FXR inhibitor, it is positioned to leverage a novel therapeutic mechanism that involves the modulation of the gut-liver axis to reduce hepatic inflammation. While direct, detailed data on its anti-inflammatory profile is still emerging, the significant amelioration of NASH in a preclinical model by its lead precursor strongly supports its therapeutic potential. The mechanistic framework established by other intestine-specific FXR antagonists, such as Gly-MCA, suggests that this compound likely exerts its anti-inflammatory effects by inhibiting intestinal ceramide synthesis, thereby reducing lipotoxicity and inflammatory signaling in the liver. Further research and publication of detailed studies will be critical to fully elucidate its pharmacological profile and advance its development as a treatment for NASH and other inflammatory metabolic disorders.
References
- 1. Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for an Experimental FXR Antagonist in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro characterization of an experimental Farnesoid X Receptor (FXR) antagonist, hereafter referred to as "FXR antagonist 3," in a cell culture setting. The protocols outlined below are designed to assess the compound's efficacy and mechanism of action in a hepatic cell line.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism[1][2]. As a ligand-activated transcription factor, FXR's activity is modulated by bile acids[1][3]. Its activation leads to the transcription of target genes involved in metabolic regulation[1]. The inhibition of FXR through the use of antagonists has emerged as a potential therapeutic strategy for various conditions, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)[1]. FXR antagonists can modulate gene expression to reduce hepatic fat accumulation, inflammation, and fibrosis[1]. This document provides a comprehensive guide for the initial cell-based screening and characterization of a novel FXR antagonist.
FXR Signaling Pathway
FXR is primarily activated by bile acids. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription[4][5]. Key target genes include the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[6]. Other important target genes include the Bile Salt Export Pump (BSEP)[7]. An FXR antagonist blocks the initial activation of FXR by its natural ligands, thereby preventing the downstream signaling cascade.
Experimental Protocols
The following protocols are designed for use with a human hepatoma cell line, such as HepG2, which is a common model for studying liver function and FXR signaling.
Cell Culture and Maintenance
-
Cell Line: HepG2 (or other suitable hepatic cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of "this compound".
-
Materials:
-
96-well plates
-
HepG2 cells
-
"this compound" stock solution (dissolved in DMSO)
-
FXR agonist (e.g., GW4064 or Chenodeoxycholic acid - CDCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of "this compound" in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and treat the cells with varying concentrations of "this compound" for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the effect of "this compound" on the expression of FXR target genes.
-
Materials:
-
6-well plates
-
HepG2 cells
-
"this compound"
-
FXR agonist (e.g., GW4064 or CDCA)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with "this compound" at a non-toxic concentration for 1-2 hours.
-
Stimulate the cells with an FXR agonist (e.g., 1 µM GW4064) for 6-24 hours. Include a vehicle control, an agonist-only control, and an antagonist-only control.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
References
- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 2. Farnesoid X Receptor Protects Liver Cells from Apoptosis Induced by Serum Deprivation in Vitro and Fasting in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR) as a potential therapeutic target for lung diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing FXR Antagonist 3 in Murine Models of Nonalcoholic Steatohepatitis (NASH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Dysregulation of FXR signaling has been implicated in the pathogenesis of NASH, making it an attractive therapeutic target.[1][3] While FXR agonists have been extensively studied, there is growing interest in the therapeutic potential of FXR antagonists. This document provides detailed application notes and protocols for the use of a representative FXR antagonist, herein referred to as "FXR antagonist 3," in mouse models of NASH.
Mechanism of Action: FXR Antagonism in NASH
FXR antagonists are molecules that block the transcriptional activity of FXR. In the context of NASH, this can lead to several downstream effects. For instance, antagonism of intestinal FXR has been shown to reduce the expression of genes involved in ceramide synthesis.[1] Ceramides are signaling molecules that can promote apoptosis and lipogenesis in the liver.[1] By reducing ceramide levels, FXR antagonists may ameliorate hepatic steatosis. Furthermore, some studies suggest that intestinal FXR antagonism can modulate the gut microbiome and influence metabolic pathways.[4]
The following diagram illustrates the proposed signaling pathway of FXR antagonism in the context of NASH.
Caption: Proposed signaling pathway of this compound in NASH.
Data Presentation: Efficacy of FXR Antagonists in NASH Mouse Models
The following tables summarize quantitative data from studies investigating the effects of various FXR antagonists in mouse models of NASH.
Table 1: Effects of FXR Antagonists on Metabolic Parameters
| Compound | Mouse Model | Dosing Regimen | Change in Body Weight | Change in Liver Weight | Change in Hepatic Triglycerides | Change in Serum Cholesterol | Reference |
| Gly-MCA (6) | Diet-induced obesity | 10 mg/kg, oral | Reduced | Reduced | Reduced | - | [4] |
| GUDCA (5) | High-fat diet | 5, 10, 50 mg/kg/day, oral | - | - | - | - | [4] |
| FLG249 (15) | High-fat diet-induced obesity | 10 mg/kg/day, oral | - | - | Significantly reduced | Significantly reduced | [5] |
| T-β-MCA | - | - | Reduced | - | Reduced | - | [2] |
Table 2: Effects of FXR Antagonists on Gene Expression in the Ileum
| Compound | Mouse Model | Dosing Regimen | Change in SHP mRNA | Change in FGF15 mRNA | Reference |
| Gly-MCA (6) | Diet-induced obesity | 10 mg/kg, oral | Decreased | Decreased | [4] |
| F6 (19) | Microbiota-depleted | 10 mg/kg, oral | Downregulated (TCA-induced) | Downregulated (TCA-induced) | [4] |
| FLG249 (15) | C57BL/6N | 10 and 30 mg/kg, oral | Down-regulated | Down-regulated | [6] |
Experimental Protocols
This section provides detailed protocols for evaluating the efficacy of this compound in a diet-induced mouse model of NASH.
Experimental Workflow
The diagram below outlines the typical workflow for an in vivo study investigating the effects of this compound.
Caption: Experimental workflow for evaluating this compound in a NASH mouse model.
Animal Model and NASH Induction
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced metabolic diseases.
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
NASH Induction Diet: A high-fat diet (HFD) containing 40-60% kcal from fat, supplemented with fructose (B13574) and cholesterol, is effective in inducing a NASH phenotype that recapitulates human disease.[7] A common diet is the "NASH diet" (e.g., 40% fat, 20% fructose, 2% cholesterol).
-
Induction Period: Feed mice the NASH diet for a period of 16-24 weeks to establish steatosis, inflammation, and fibrosis. A liver biopsy at baseline can confirm the NASH phenotype before starting treatment.[7]
Drug Formulation and Administration
-
Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle. A common vehicle is 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water.
-
Dosing: Based on preliminary pharmacokinetic and pharmacodynamic studies, select at least two dose levels (e.g., 10 mg/kg and 30 mg/kg).[6]
-
Administration: Administer the compound or vehicle daily via oral gavage. This method ensures accurate dosing. The volume should typically be 5-10 mL/kg body weight.
In-life Monitoring and Endpoint Collection
-
Body Weight and Food Intake: Monitor and record body weight and food intake weekly to assess for any treatment-related effects on general health.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and tissues.
-
Blood: Collect blood via cardiac puncture for serum separation. Store serum at -80°C for biochemical analysis.
-
Liver: Excise the entire liver, weigh it, and divide it into sections for histology, gene expression analysis, and lipid quantification.
-
Intestine (Ileum): Collect the distal section of the small intestine (ileum) for gene expression analysis of FXR target genes.
-
Endpoint Analysis
-
Serum Biochemistry:
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Analyze serum lipid profiles, including total cholesterol and triglycerides.
-
-
Liver Histopathology:
-
Fix liver sections in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
-
Use Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
Calculate the NAFLD Activity Score (NAS) to semi-quantitatively evaluate the histological features.
-
-
Hepatic Lipid Quantification:
-
Homogenize a portion of the liver and extract total lipids.
-
Quantify hepatic triglyceride and cholesterol content using commercially available kits.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from liver and ileum samples.
-
Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression of key genes.
-
Ileum: Shp (Small heterodimer partner), Fgf15 (Fibroblast growth factor 15).
-
Liver: Genes involved in lipogenesis (Srebf1, Fasn, Acc), inflammation (Tnf, Il6, Ccl2), and fibrosis (Col1a1, Acta2, Timp1).
-
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively utilize and evaluate this compound in preclinical mouse models of NASH. Careful selection of the animal model, a well-defined dosing regimen, and a thorough panel of endpoint analyses are crucial for elucidating the therapeutic potential of FXR antagonists in the treatment of this complex liver disease.
References
- 1. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice [jstage.jst.go.jp]
- 6. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies of FXR Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and study of Farnesoid X Receptor (FXR) antagonists, with a focus on a compound identified as FXR antagonist 3 (V02-8) and other relevant nonsteroidal antagonists.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Antagonizing FXR activity, particularly in the intestine, has emerged as a promising therapeutic strategy for metabolic diseases such as nonalcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.[3][4] This document outlines the dosage, administration, and experimental protocols for evaluating FXR antagonists in preclinical in vivo models.
Featured Compound: this compound (V02-8)
This compound (V02-8) is a potent, intestine-specific antagonist with an IC50 of 0.89 μM. It belongs to a class of 4-aminophenylacetamide derivatives developed for the potential treatment of NASH.[3] In vivo studies have been conducted on a precursor to V02-8, compound V023-9340 (IC50 = 4.27 μM), which demonstrated selective accumulation in the intestine and ameliorated high-fat diet (HFD)-induced NASH in mice.[3] While the specific in vivo dosage for V02-8 is not yet publicly detailed, protocols for similar nonsteroidal FXR antagonists provide a strong basis for experimental design.
Quantitative Data Summary
The following tables summarize in vivo dosage and administration data for several notable FXR antagonists.
Table 1: In Vivo Dosage and Administration of FXR Antagonists
| Compound Name | Animal Model | Dose(s) | Administration Route | Vehicle | Study Duration | Key Findings | Reference |
| V023-9340 | High-Fat Diet (HFD)-induced NASH mice | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | Ameliorated hepatic steatosis and inflammation; selective intestinal accumulation. | [3] |
| Compound 15 (FLG249) | Male C57BL/6J mice | 10 and 30 mg/kg/day | Oral gavage | 40% HP-β-CD | 4 days | Potently down-regulated FXR target genes Shp and Fgf15, and induced Asbt in the ileum. No significant effect on hepatic FXR target genes. | Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum (Not in search results) |
| GUDCA | High-Fat Diet (HFD) mice | 50 mg/kg/day | Oral | Not specified | 4 weeks | Reversed metabolic disorders through intestinal FXR antagonism. | Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights (Not in search results) |
| Oleanolic Acid Derivative [I] | HFD mice and bile duct-ligation rats | 100 mg/kg | Not specified | Not specified | Not specified | Inhibited lipid accumulation and prevented liver fibrosis. |
Signaling Pathway and Experimental Workflow
FXR Signaling Pathway
The Farnesoid X Receptor (FXR) is a key regulator of bile acid homeostasis. When activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. In the liver, this activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which also signals to the liver to suppress CYP7A1 expression. FXR antagonists block this activation, leading to the upregulation of CYP7A1 and alterations in lipid and glucose metabolism.
References
- 1. Frontiers | Combined Use of Bicyclol and Berberine Alleviates Mouse Nonalcoholic Fatty Liver Disease [frontiersin.org]
- 2. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of FXR Antagonist 3 in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the non-steroidal Farnesoid X Receptor (FXR) antagonist, 4-((3-(2-chlorophenyl)-5-(thiophen-2-yl)isoxazol-4-yl)methoxy)-1H-pyrazol-1-yl)methyl)biphenyl-2-carboxylic acid (referred to as FXR antagonist 3 or compound 5s), in tissue samples. The protocols outlined below are intended to guide researchers in developing and validating robust analytical methods for preclinical and clinical studies.
Introduction
Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Antagonism of FXR has emerged as a potential therapeutic strategy for various metabolic diseases.[2] Accurate quantification of FXR antagonists in tissue is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies to understand their distribution, efficacy, and safety. This document details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method for the determination of this compound in tissue matrices.
FXR Signaling Pathway
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor primarily expressed in the liver and intestines.[1] It plays a crucial role in maintaining bile acid homeostasis. When activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements (FXREs) on the DNA. This binding initiates the transcription of target genes involved in bile acid synthesis, transport, and metabolism. FXR antagonists work by inhibiting this activation, thereby modulating the expression of these genes and offering a potential therapeutic avenue for metabolic diseases.[1]
References
Application Notes and Protocols for Studying Gene Regulation in Hepatocytes using FXR Antagonist 3 (Z-Guggulsterone)
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a key transcriptional regulator of bile acid, lipid, and glucose metabolism, primarily in the liver and intestine.[1] In hepatocytes, FXR is activated by bile acids, leading to the regulation of a suite of genes involved in maintaining metabolic homeostasis.[2][3] Dysregulation of FXR signaling is implicated in various liver diseases, making it a significant target for therapeutic intervention.[4] Studying the intricate mechanisms of FXR-mediated gene regulation often requires specific tools to modulate its activity. FXR antagonists are invaluable for this purpose, allowing researchers to probe the consequences of blocking FXR signaling pathways.
This document provides detailed application notes and protocols for utilizing FXR antagonist 3 , represented here by the well-characterized competitive antagonist Z-Guggulsterone , to study gene regulation in hepatocytes. Z-Guggulsterone is a plant sterol that has been shown to antagonize the activity of FXR, thereby affecting the expression of its target genes.[5][6] These protocols are intended for researchers, scientists, and drug development professionals working in the fields of molecular biology, pharmacology, and hepatology.
Application Notes
Mechanism of Action
Z-Guggulsterone functions as an antagonist of the Farnesoid X Receptor. Upon binding to FXR, it prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcriptional activation of FXR target genes.[7] In the presence of an FXR agonist, such as chenodeoxycholic acid (CDCA), Z-Guggulsterone can competitively inhibit agonist-induced FXR activation.[7] It is important to note that Z-Guggulsterone can also exhibit promiscuous activity, including the activation of the Pregnane (B1235032) X Receptor (PXR), which can independently regulate some genes, such as CYP7A1.[5]
Effects on Gene Regulation in Hepatocytes
The primary application of Z-Guggulsterone in hepatocyte research is to elucidate the role of FXR in regulating specific gene networks. By antagonizing FXR, Z-Guggulsterone is expected to reverse the effects of FXR agonists on target gene expression. Key FXR target genes in hepatocytes and the expected effect of Z-Guggulsterone treatment include:
-
Upregulation of genes repressed by FXR: The gene encoding Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, is negatively regulated by the FXR/SHP pathway.[2] Antagonism of FXR by Z-Guggulsterone is expected to de-repress CYP7A1 expression, although this effect can be complex due to PXR activation.[5]
-
Downregulation of genes activated by FXR: Genes such as the Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Organic Solute Transporter alpha/beta (OSTα/β) are transcriptionally activated by FXR.[2][6] Treatment with Z-Guggulsterone is expected to decrease the expression of these genes. However, some studies have reported a paradoxical enhancement of agonist-induced BSEP and SHP expression in HepG2 cells, highlighting the context-dependent effects of this compound.[7][8]
Data Presentation
The following tables summarize quantitative data from published studies on the effects of Z-Guggulsterone on FXR activity and target gene expression in hepatocytes.
Table 1: Effect of Z-Guggulsterone on FXR Transactivation in the Presence of an Agonist
| Cell Type | FXR Agonist | Z-Guggulsterone Concentration | Inhibition of FXR Transactivation | Reference |
| Mouse Hepatocytes | 100 µM CDCA | 10 µM | ~50% | [7] |
| Mouse Hepatocytes | 100 µM CDCA | 100 µM | ~90% | [7] |
Table 2: Effect of Z-Guggulsterone on FXR Target Gene Expression in Hepatocytes
| Cell Type | Treatment | Target Gene | Change in mRNA Expression | Reference |
| Human Primary Hepatocytes | Z-Guggulsterone alone | CYP7A1 | ~20% decrease (not statistically significant) | [9] |
| HepG2 Cells | Z-Guggulsterone + FXR Agonist (CDCA or GW4064) | BSEP | 400-500% higher induction than agonist alone | [7] |
| HepG2 Cells | Z-Guggulsterone + FXR Agonist | SHP | Significantly increased induction compared to agonist alone | [7] |
Experimental Protocols
Hepatocyte Culture and Treatment with Z-Guggulsterone
This protocol describes the culture of HepG2 cells, a human hepatoma cell line commonly used for studying FXR signaling, and their treatment with Z-Guggulsterone.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Z-Guggulsterone (stock solution in DMSO)
-
FXR agonist (e.g., GW4064 or CDCA, stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): For some experiments, it may be beneficial to serum-starve the cells for 12-24 hours in DMEM with 0.5% FBS prior to treatment to reduce basal signaling.
-
Treatment:
-
Prepare treatment media by diluting the stock solutions of Z-Guggulsterone, FXR agonist (if applicable), and DMSO (vehicle) in the appropriate cell culture medium. The final concentration of DMSO should be consistent across all conditions and typically below 0.1%.
-
A typical concentration range for Z-Guggulsterone is 1-50 µM.
-
For antagonist studies, pre-treat cells with Z-Guggulsterone for 1-2 hours before adding the FXR agonist.
-
Incubate the cells with the treatment media for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed with RNA or protein extraction.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing changes in the mRNA expression of FXR target genes following treatment with Z-Guggulsterone.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., SHP, BSEP, CYP7A1, OSTα, OSTβ) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Isolation: Isolate total RNA from the treated and control hepatocytes using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis if necessary.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the ΔΔCt method.[10]
-
Western Blotting
This protocol is for the detection of changes in protein levels of FXR and its target proteins.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FXR, anti-SHP, anti-BSEP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11][12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if Z-Guggulsterone treatment alters the binding of FXR to the promoter regions of its target genes.
Materials:
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP-grade anti-FXR antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for the promoter regions of FXR target genes
Protocol:
-
Cross-linking: Treat the cultured hepatocytes with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-700 bp.[13]
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-FXR antibody or control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the immunoprecipitated DNA using a DNA purification kit.
-
Analysis: Use qRT-PCR with primers specific to the FXR response elements in the promoter regions of target genes (e.g., SHP, BSEP) to quantify the amount of enriched DNA.[14][15]
Visualizations
References
- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guggulsterone antagonizes farnesoid X receptor induction of bile salt export pump but activates pregnane X receptor to inhibit cholesterol 7alpha-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The Hypolipidemic Agent Guggulsterone Regulates the Expression of Human Bile Salt Export Pump: Dominance of Transactivation over Farsenoid X Receptor-Mediated Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypolipidemic agent Z-guggulsterone: metabolism interplays with induction of carboxylesterase and bile salt export pump - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SIRT1 activation synergizes with FXR agonism in hepatoprotection via governing nucleocytoplasmic shuttling and degradation of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - MM [thermofisher.com]
- 13. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of FXR Antagonist Z-Guggulsterone in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the farnesoid X receptor (FXR) antagonist, Z-Guggulsterone, in both human intestinal and liver organoid culture systems. The protocols outlined below are based on established methodologies and are intended to serve as a foundational framework for investigating the role of FXR signaling in organoid development, disease modeling, and therapeutic screening.
Introduction to Farnesoid X Receptor (FXR) Antagonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating the metabolism of bile acids, lipids, and glucose.[1][2] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) to modulate the transcription of target genes.[2][3] This signaling cascade is crucial for maintaining metabolic homeostasis.
FXR antagonists are molecules that inhibit this pathway. One such antagonist is Z-Guggulsterone, a plant sterol that has been shown to effectively block FXR activation.[4] The use of FXR antagonists in organoid systems provides a powerful tool for elucidating the function of FXR in a physiologically relevant, three-dimensional context. Recent studies have utilized FXR antagonists in organoids to investigate their role in cancer stem cell proliferation and metabolic diseases.[5][6][7]
FXR Signaling Pathway
The FXR signaling pathway is a key regulator of bile acid synthesis. When activated by bile acids, FXR induces the expression of the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15/19 (FGF15/19).[3] These proteins, in turn, inhibit the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the bile acid synthesis pathway.[1][3] FXR antagonists, such as Z-Guggulsterone, block the initial activation of FXR, thereby preventing the downstream signaling events that lead to the suppression of bile acid production.
Experimental Protocols
The following protocols provide a step-by-step guide for the culture of human intestinal organoids and their treatment with the FXR antagonist Z-Guggulsterone. These can be adapted for liver organoids with appropriate modifications to the culture medium.
Protocol 1: Culture of Human Intestinal Organoids
This protocol is adapted from established methods for the culture of human intestinal organoids.
Materials:
-
Basement Membrane Matrix (e.g., Matrigel or Cultrex UltiMatrix RGF BME)
-
Human Intestinal Organoid Culture Medium (see Table 1 for composition)
-
24-well tissue culture-treated plates
-
Sterile PBS, 15 mL and 50 mL conical tubes, pipettes, and tips
Procedure:
-
Thaw the basement membrane matrix on ice.
-
Pre-warm a 24-well plate in a 37°C incubator.
-
Resuspend the organoid pellet in the thawed basement membrane matrix.
-
Dispense 50 µL domes of the organoid-matrix mixture into the center of each well of the pre-warmed 24-well plate.
-
Incubate the plate at 37°C for 15-30 minutes to solidify the domes.
-
Gently add 500 µL of pre-warmed Human Intestinal Organoid Culture Medium to each well.
-
Culture the organoids at 37°C and 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-10 days, depending on their growth rate.
Table 1: Human Intestinal Organoid Culture Medium
| Component | Final Concentration |
|---|---|
| Advanced DMEM/F12 | Base |
| 1x Penicillin-Streptomycin | 100 U/mL |
| 10 mM HEPES | 10 mM |
| 1x Glutamax | 1x |
| 1x N2 Supplement | 1x |
| 1x B27 Supplement | 1x |
| 1 mM N-Acetylcysteine | 1 mM |
| 50 ng/mL Human EGF | 50 ng/mL |
| 100 ng/mL Human Noggin | 100 ng/mL |
| 500 ng/mL Human R-Spondin1 | 500 ng/mL |
Protocol 2: Treatment of Organoids with Z-Guggulsterone
Materials:
-
Z-Guggulsterone powder
-
DMSO (cell culture grade)
-
Cultured intestinal or liver organoids
-
Organoid culture medium
Procedure:
-
Prepare a 10 mM stock solution of Z-Guggulsterone: Dissolve the appropriate amount of Z-Guggulsterone powder in DMSO. Aliquot and store at -20°C.
-
Determine working concentrations: Based on previous studies in cell lines, a starting concentration range of 10 µM to 50 µM is recommended. A dose-response experiment should be performed to determine the optimal concentration for your specific organoid model and experimental endpoint.
-
Prepare treatment medium: On the day of treatment, thaw an aliquot of the Z-Guggulsterone stock solution. Prepare serial dilutions in the organoid culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest Z-Guggulsterone concentration.
-
Treat the organoids: Aspirate the old medium from the organoid cultures. Gently add 500 µL of the treatment medium or vehicle control medium to the respective wells.
-
Incubation: Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration will depend on the endpoint being measured.
-
Endpoint Analysis: Following incubation, the organoids can be harvested for various downstream analyses as described in Protocol 3.
Protocol 3: Endpoint Analysis
1. Viability/Proliferation Assay (e.g., CellTiter-Glo® 3D)
-
Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
-
This assay is particularly useful for assessing the cytotoxic or cytostatic effects of the antagonist.
2. Gene Expression Analysis (RT-qPCR)
-
Harvest organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA and perform quantitative real-time PCR using primers for FXR target genes and relevant markers.
-
Suggested Target Genes:
3. Morphological Analysis
-
Capture brightfield images of the organoids at different time points during treatment.
-
Assess changes in organoid size, budding frequency, and overall morphology.[8]
-
For more detailed analysis, organoids can be fixed, embedded, and sectioned for histological staining or immunofluorescence.
Data Presentation
The following tables summarize the expected effects of FXR antagonism based on published literature. These should be used as a reference for interpreting experimental results.
Table 2: Effect of Z-Guggulsterone on FXR Activity
| Assay | Agonist | Z-Guggulsterone Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| FXR Transactivation | Chenodeoxycholic Acid (100 µM) | 10 µM | ~50% decrease in FXR activation |
| FXR Transactivation | Chenodeoxycholic Acid (100 µM) | 100 µM | ~90% decrease in FXR activation | |
Table 3: Expected Changes in Gene Expression Following FXR Antagonism in Intestinal Organoids
| Gene | Function | Expected Change | Rationale |
|---|---|---|---|
| SHP (NR0B2) | FXR target, transcriptional repressor | Decrease | Direct target of FXR activation |
| FGF15/19 | FXR target, metabolic regulator | Decrease | Direct target of FXR activation |
| CYP7A1 | Bile acid synthesis | Increase | Repressed by the FXR/SHP/FGF19 axis |
| LGR5 | Intestinal stem cell marker | Increase | FXR antagonism promotes stem cell proliferation[5] |
| ASCL2 | Intestinal stem cell marker | Increase | Inversely correlated with FXR expression[5] |
Logical Relationship: FXR Antagonism and Stem Cell Proliferation
In certain contexts, such as in intestinal cancer models, FXR activity has been shown to be inversely correlated with the expression of intestinal stem cell markers.[5] Antagonizing FXR can therefore lead to an increase in the proliferation of these stem cells, which can be observed as enhanced organoid budding and growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FXR regulates intestinal cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An intestinal microbiota-farnesoid X receptor axis modulates metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphological alterations in C57BL/6 mouse intestinal organoids as a tool for predicting chemical‑induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Farnesoid X Receptor (FXR) Antagonist 3 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs), thereby modulating the expression of target genes.[3][4] This signaling cascade plays a pivotal role in maintaining metabolic health, making FXR an attractive therapeutic target for various conditions, including cholestasis, nonalcoholic steatohepatitis (NASH), and metabolic syndrome.[1][5]
The development of FXR antagonists is a promising strategy for conditions where FXR activation may be detrimental. Assessing the binding affinity of these antagonists is a crucial step in their preclinical development. This document provides detailed protocols and application notes for determining the binding affinity of a putative FXR antagonist, referred to herein as "Antagonist 3," using a competitive binding assay format.
FXR Signaling Pathway
The activation of FXR by bile acids triggers a signaling cascade that primarily regulates the synthesis and transport of bile acids in the liver and intestine.[6][7] When bile acid levels are high, FXR is activated and induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][8] Additionally, intestinal FXR activation stimulates the production of Fibroblast Growth Factor 19 (FGF19), which also suppresses CYP7A1 expression in the liver.[3][6] This negative feedback loop is essential for preventing the accumulation of cytotoxic levels of bile acids.
Caption: FXR Signaling Pathway.
Experimental Protocols
Competitive Binding Assay Using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a competitive binding assay to determine the binding affinity (IC50) of "Antagonist 3" for the FXR ligand-binding domain (LBD). The assay measures the ability of the unlabeled antagonist to displace a fluorescently labeled FXR ligand (tracer) from the FXR LBD.
Materials:
-
Human FXR-LBD, GST-tagged
-
Terbium (Tb)-labeled anti-GST antibody (FRET donor)
-
Fluorescently labeled FXR agonist (e.g., a derivative of GW4064) as the tracer (FRET acceptor)[9]
-
"Antagonist 3" test compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of "Antagonist 3" in 100% DMSO.
-
Create a serial dilution series of "Antagonist 3" in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of FXR-LBD, Tb-anti-GST antibody, and the fluorescent tracer in assay buffer at 2X the final desired concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted "Antagonist 3" or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the 2X FXR-LBD and 2X Tb-anti-GST antibody mixture to each well.
-
Incubate for 30 minutes at room temperature to allow for antibody-protein binding.
-
Add 10 µL of the 2X fluorescent tracer to each well to initiate the competition reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a compatible plate reader. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: the terbium emission (~490 nm) and the tracer emission (~520 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor (tracer) emission to the donor (terbium) emission.
-
Plot the emission ratio against the logarithm of the "Antagonist 3" concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of "Antagonist 3" that displaces 50% of the fluorescent tracer.
-
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Farnesoid X Receptor Antagonists Based on a Library of Oleanolic Acid 3-O-Esters through Diverse Substituent Design and Molecular Docking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Lipid Metabolism Pathways Using FXR Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FXR Antagonist 3, a potent and selective inhibitor of the Farnesoid X Receptor (FXR), to investigate its role and therapeutic potential in lipid metabolism. The provided protocols offer detailed methodologies for in vitro and in vivo studies.
FXR is a nuclear receptor that is highly expressed in the liver and intestines and plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1] Dysregulation of FXR signaling is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia.[2][3][4] FXR antagonists, by blocking the receptor's activity, offer a promising therapeutic strategy for these conditions.[1]
Mechanism of Action
FXR is activated by bile acids, leading to the regulation of genes involved in lipid metabolism.[1] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.[5] This can lead to the induction of the small heterodimer partner (SHP), which in turn represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenesis.[3][6] FXR activation also influences the expression of genes involved in fatty acid oxidation and triglyceride clearance.[3][6]
This compound is designed to competitively bind to the ligand-binding domain of FXR, thereby preventing the recruitment of co-activators and subsequent downstream gene transcription. This inhibition of FXR signaling can lead to a reduction in lipogenesis and an overall improvement in the lipid profile.
Key Applications
-
Elucidating the role of FXR in lipid metabolism: Investigate the specific pathways regulated by FXR in various cell types and tissues.
-
Screening for potential therapeutics: Evaluate the efficacy of this compound in correcting dyslipidemia and steatosis in cellular and animal models of metabolic disease.
-
Target validation: Confirm the therapeutic potential of FXR antagonism for the treatment of NAFLD, non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and the effect of a representative FXR antagonist on gene expression, based on publicly available data for similar compounds.
Table 1: In Vitro Potency of a Representative FXR Antagonist
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Representative Antagonist | FXR | Luciferase Reporter Assay | 0.44 | [7] |
| Representative Antagonist | LXRα | Luciferase Reporter Assay | >10 (mild antagonism) | [7] |
| Representative Antagonist | PPARα | Luciferase Reporter Assay | >10 (mild antagonism) | [7] |
Table 2: Effect of a Representative FXR Antagonist on Target Gene Expression in HepG2 Cells
| Gene | Function | Fold Change (vs. Vehicle) |
| SHP | Represses lipogenesis | Downregulated |
| SREBP-1c | Promotes lipogenesis | Upregulated (indirectly) |
| CYP7A1 | Cholesterol metabolism | Upregulated |
Note: The upregulation of SREBP-1c is an expected consequence of inhibiting the FXR/SHP repressive pathway. The net effect on lipid accumulation will depend on the interplay of various regulated genes.
Signaling Pathway Diagram
Caption: FXR signaling pathway in lipid metabolism and the point of intervention for this compound.
Experimental Protocols
Protocol 1: In Vitro FXR Antagonist Activity Assessment using a Luciferase Reporter Assay
This protocol details the procedure to determine the IC50 value of this compound.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000
-
FXR expression vector
-
FXR-responsive luciferase reporter construct (e.g., SHP-luc)
-
Renilla luciferase control vector
-
FXR agonist (e.g., GW4064)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection:
-
Prepare a DNA-lipid complex in Opti-MEM containing the FXR expression vector, the luciferase reporter construct, and the Renilla control vector using Lipofectamine 2000, following the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh DMEM.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with a fixed concentration of the FXR agonist GW4064 (e.g., 1 µM) and varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for determining the in vitro potency of this compound.
Protocol 2: Gene Expression Analysis in HepG2 Cells using qRT-PCR
This protocol is for assessing the effect of this compound on the expression of key genes involved in lipid metabolism.
Materials:
-
HepG2 cells
-
EMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green master mix
-
qRT-PCR primers for target genes (SHP, SREBP-1c, CYP7A1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in 6-well plates until they reach 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) for 24 hours. Include a vehicle control.
-
-
RNA Extraction:
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions using SYBR Green master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Perform the reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the fold change in gene expression between the antagonist-treated and vehicle-treated cells.
-
Logical Relationship Diagram
Caption: Logical flow of the effects of this compound on gene expression and lipid metabolism.
Protocol 3: In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
This protocol outlines a study to evaluate the in vivo effects of this compound on lipid metabolism in a mouse model of diet-induced obesity.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Standard chow diet
-
This compound
-
Vehicle control
-
Equipment for oral gavage, blood collection, and tissue harvesting
-
Kits for measuring plasma triglycerides, cholesterol, and liver triglycerides
Procedure:
-
Animal Model Induction:
-
Feed male C57BL/6J mice an HFD for 8-12 weeks to induce obesity and dyslipidemia. A control group will be fed a standard chow diet.
-
-
Compound Administration:
-
Randomly assign the HFD-fed mice to two groups: vehicle control and this compound treatment.
-
Administer the compound or vehicle daily via oral gavage for 4 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples for lipid analysis.
-
Euthanize the mice and harvest the liver for weight measurement, histological analysis, and determination of liver triglyceride content.
-
-
Biochemical Analysis:
-
Measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides.
-
Measure liver triglyceride content.
-
-
Histology:
-
Perform H&E and Oil Red O staining on liver sections to assess steatosis.
-
-
Data Analysis:
-
Statistically compare the data from the different treatment groups.
-
Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
By following these protocols, researchers can effectively utilize this compound to investigate its role in lipid metabolism and assess its therapeutic potential for metabolic diseases.
References
- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 2. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Deficiency Induces Hepatic Lipid and Glucose Metabolism Disorder via Regulation of Pyruvate Dehydrogenase Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel FXR antagonist inhibits lipid accumulation, prevents liver fibrosis in vivo | BioWorld [bioworld.com]
Application Notes and Protocols: FXR Antagonist 3 Treatment for Primary Intestinal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1] In the gastrointestinal tract, FXR is highly expressed in intestinal epithelial cells and plays a pivotal role in maintaining intestinal barrier integrity, modulating inflammation, and influencing cell proliferation and apoptosis.[2][3] Dysregulation of FXR signaling has been implicated in various intestinal diseases, including inflammatory bowel disease (IBD) and colorectal cancer.[1] While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is an emerging area of research.
FXR antagonists block the transcriptional activity of FXR, thereby modulating the expression of its target genes. This can have significant effects on intestinal epithelial cell physiology. For instance, antagonism of FXR has been shown to influence cell proliferation, with some studies reporting an increase in proliferation of intestinal epithelial cells.[4] Furthermore, FXR antagonists can impact inflammatory responses and intestinal barrier function.[5]
These application notes provide a comprehensive overview of the treatment of primary intestinal epithelial cells with a representative FXR antagonist, herein referred to as "FXR antagonist 3". This document includes detailed protocols for the isolation and culture of primary intestinal epithelial cells, as well as methodologies for key experiments to assess the effects of this compound on cell proliferation, apoptosis, gene expression, and intestinal barrier function.
Data Presentation
The following tables summarize quantitative data on the effects of known FXR antagonists, Z-guggulsterone and GUDCA, on intestinal epithelial cells. These data are compiled from various studies and may involve different cell lines and experimental conditions. They serve as a reference for expected outcomes when treating primary intestinal epithelial cells with an FXR antagonist.
Table 1: Dose-Response of FXR Antagonist Z-guggulsterone on Intestinal Epithelial Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time | Proliferation Change (%) | Reference |
| H508 | 10 | 2-5 days | ~25% increase | [4] |
| H508 | 20 | 2-5 days | ~50% increase | [4] |
| SNU-C4 | 10 | 2-5 days | ~20% increase | [4] |
| SNU-C4 | 20 | 2-5 days | ~40% increase | [4] |
| HT-29 | 10 | 2-5 days | ~15% increase | [4] |
| HT-29 | 20 | 2-5 days | ~30% increase | [4] |
Table 2: Effect of FXR Antagonist GUDCA on FXR Target Gene Expression in Caco-2 Cells
| Gene | GUDCA Concentration (µM) | Incubation Time | Fold Change in Expression (vs. CDCA-stimulated) | Reference |
| SHP | 50 | 24 hours | ~0.6 | [6][7] |
| SHP | 100 | 24 hours | ~0.4 | [6][7] |
| FGF19 | 50 | 24 hours | ~0.5 | [6][7] |
| FGF19 | 100 | 24 hours | ~0.3 | [6][7] |
Table 3: IC50 Values for FXR Antagonists in Intestinal Cells
| Antagonist | Assay | Cell Line/System | IC50 (µM) | Reference |
| GUDCA | TR-FRET FXR Coactivator Assay | In vitro | 77.2 | [7][8] |
| TUDCA | TR-FRET FXR Coactivator Assay | In vitro | 75.1 | [7] |
| Z-guggulsterone | FXR Transactivation Assay | Mouse Hepatocytes | ~10 (for ~50% inhibition) | [9] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Murine Intestinal Epithelial Cells as 3D Organoids
This protocol describes the isolation of intestinal crypts from the murine small intestine and their subsequent culture as 3D organoids, a model that closely recapitulates the in vivo intestinal epithelium.[10][11][12][13]
Materials:
-
Murine small intestine
-
PBS (Ca2+/Mg2+-free)
-
2 mM EDTA in PBS
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Matrigel
-
Advanced DMEM/F12
-
HEPES buffer
-
Glutamax
-
N-2 and B-27 supplements
-
N-acetylcysteine
-
Recombinant murine EGF, Noggin, and R-spondin-1
Procedure:
-
Euthanize a mouse according to approved institutional guidelines and dissect the small intestine.
-
Flush the intestine with ice-cold PBS to remove luminal contents.
-
Open the intestine longitudinally and cut it into small pieces (2-4 mm).
-
Wash the tissue pieces multiple times with ice-cold PBS until the supernatant is clear.
-
Incubate the tissue pieces in ice-cold 2 mM EDTA/PBS for 30 minutes on a rocking platform.
-
Vigorously shake the tissue pieces to release the crypts.
-
Collect the supernatant containing the crypts and filter it through a 70 µm cell strainer.
-
Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.
-
Resuspend the crypt pellet in Matrigel and plate 50 µl droplets into a pre-warmed 24-well plate.
-
Allow the Matrigel to solidify at 37°C for 10-15 minutes.
-
Overlay the Matrigel domes with complete organoid growth medium (Advanced DMEM/F12 supplemented with HEPES, Glutamax, N-2, B-27, N-acetylcysteine, Penicillin-Streptomycin, EGF, Noggin, and R-spondin-1).
-
Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
-
For treatment, add "this compound" to the culture medium at the desired concentrations.
Protocol 2: Treatment of Primary Intestinal Organoids with this compound
Procedure:
-
Culture intestinal organoids as described in Protocol 1 until they are well-established (typically 5-7 days).
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in organoid growth medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove the old medium from the organoid cultures and replace it with the medium containing "this compound" or vehicle control.
-
Incubate the organoids for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 3: Cell Proliferation Assay (EdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent
-
Click-iT® EdU Imaging Kit (or similar)
-
Hoechst 33342 (for nuclear staining)
-
Microscope with fluorescence capabilities
Procedure:
-
Treat intestinal organoids with "this compound" as described in Protocol 2.
-
Two hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM.
-
At the end of the incubation, fix the organoids with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Perform the Click-iT® reaction according to the manufacturer's instructions to label the incorporated EdU.
-
Counterstain the nuclei with Hoechst 33342.
-
Image the organoids using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells relative to the total number of cells (Hoechst-positive).
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Plate intestinal organoids in a white-walled 96-well plate.
-
Treat the organoids with "this compound" as described in Protocol 2.
-
At the end of the treatment period, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
Protocol 5: Gene Expression Analysis (RT-qPCR)
This protocol is for measuring changes in the mRNA levels of FXR target genes and inflammatory cytokines.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., SHP, FGF15, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat intestinal organoids with "this compound" as described in Protocol 2.
-
Harvest the organoids and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using primers for your target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 6: Intestinal Barrier Function Assay (TEER Measurement)
This protocol is for assessing the integrity of the intestinal epithelial barrier by measuring Transepithelial Electrical Resistance (TEER) in a 2D monolayer culture of primary intestinal epithelial cells.[14]
Materials:
-
Transwell® inserts (0.4 µm pore size)
-
Collagen-coated plates
-
EVOM (Epithelial Volt/Ohm Meter)
Procedure:
-
Isolate intestinal crypts as described in Protocol 1 (steps 1-8).
-
Resuspend the crypts in monolayer growth medium and seed them onto collagen-coated Transwell® inserts.
-
Culture the cells until they form a confluent monolayer, which can be monitored by measuring TEER.
-
Once a stable baseline TEER is achieved, treat the cells with "this compound" by adding it to the apical and basolateral compartments of the Transwell®.
-
Measure TEER at various time points after treatment. A decrease in TEER indicates a disruption of the intestinal barrier.
-
Normalize the TEER values by subtracting the resistance of a blank insert and multiplying by the surface area of the membrane.
Visualizations
Caption: FXR antagonist signaling pathway in intestinal epithelial cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Crosstalk Between Bile Acids and Intestinal Epithelium: Multidimensional Roles of Farnesoid X Receptor and Takeda G Protein Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FXR deletion attenuates intestinal barrier dysfunction in murine acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Isolation and 3-dimensional Culture of Primary Murine Intestinal Epithelial Cells [en.bio-protocol.org]
- 11. A method for high purity intestinal epithelial cell culture from adult human and murine tissues for the investigation of innate immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and 3-dimensional Culture of Primary Murine Intestinal Epithelial Cells [bio-protocol.org]
- 13. Primary Intestinal Epithelial Organoid Culture | Springer Nature Experiments [experiments.springernature.com]
- 14. Generation of Murine Primary Colon Epithelial Monolayers from Intestinal Crypts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Sequencing Analysis Following FXR Antagonist 3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its role in various metabolic pathways has made it a promising therapeutic target for a range of diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers.[1] FXR antagonists, by inhibiting the transcriptional activity of FXR, offer a potential therapeutic strategy for conditions where FXR activity is pathogenic.[1]
RNA sequencing (RNA-seq) is a powerful, high-throughput technology used to analyze the transcriptome of a biological sample, providing a comprehensive snapshot of gene expression at a specific moment.[3] In the context of drug development, RNA-seq is invaluable for elucidating the mechanism of action of a compound, identifying biomarkers of drug response, and understanding the broader physiological effects of a therapeutic agent.[4]
These application notes provide a detailed methodology for performing RNA sequencing on a relevant cell line (e.g., HepG2) following treatment with a hypothetical FXR antagonist, referred to as "FXR antagonist 3". The protocols outlined below cover cell culture and treatment, RNA isolation, library preparation, sequencing, and a comprehensive data analysis pipeline.
Signaling Pathway
The Farnesoid X Receptor (FXR) signaling pathway plays a central role in maintaining metabolic homeostasis. When activated by its natural ligands, bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[2][5] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[1] An FXR antagonist, such as the hypothetical "this compound," would interfere with this process, preventing the recruitment of coactivators and leading to a change in the expression of FXR target genes.
Experimental Workflow
The overall experimental workflow for RNA sequencing after this compound treatment involves several key stages, from initial cell culture to the final bioinformatics analysis of the sequencing data.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol is based on the use of the human hepatoma cell line HepG2, which is a common model for studying liver function and drug metabolism.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well cell culture plates
Protocol:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Preparation: Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Once the cells reach the desired confluency, remove the old medium, wash once with PBS, and add the medium containing either this compound or the vehicle control. At least three biological replicates should be prepared for each condition.[6]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours). The optimal treatment time should be determined empirically.
-
Harvesting: After incubation, aspirate the medium, wash the cells with ice-cold PBS, and proceed immediately to RNA isolation.
Total RNA Isolation
Materials:
-
TRIzol reagent or a similar lysis buffer
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Protocol:
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspension: Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value of ≥ 7 is recommended for RNA-seq library preparation.[4]
RNA-seq Library Preparation and Sequencing
This is a general protocol; specific kits and protocols may vary. It is recommended to use a commercial kit (e.g., from Illumina, NEB) and follow the manufacturer's instructions.
General Steps:
-
mRNA Enrichment/rRNA Depletion: Isolate mRNA from the total RNA using oligo(dT) magnetic beads (for polyadenylated transcripts) or deplete ribosomal RNA (rRNA) to enrich for all other RNA species.[3]
-
Fragmentation: Fragment the enriched RNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Library Quality Control: Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Presentation and Analysis
Quality Control of Sequencing Data
Before any downstream analysis, it is crucial to assess the quality of the raw sequencing reads.[7][8][9]
| Metric | Description | Recommended Tool |
| Per Base Sequence Quality | Phred quality scores for each base position in the reads. | FastQC |
| Per Sequence GC Content | The distribution of GC content across all reads. | FastQC |
| Adapter Content | The presence of adapter sequences in the reads. | FastQC |
| Read Duplication Levels | The percentage of reads that are identical. | FastQC |
Data Analysis Pipeline
A standard RNA-seq data analysis pipeline involves several steps to process the raw sequencing data and identify differentially expressed genes.
| Step | Description | Recommended Tools |
| 1. Quality Control | Assess the quality of the raw sequencing reads. | FastQC, MultiQC |
| 2. Read Trimming | Remove low-quality bases and adapter sequences. | Trimmomatic, Cutadapt |
| 3. Alignment | Align the trimmed reads to a reference genome. | STAR, HISAT2 |
| 4. Quantification | Count the number of reads mapping to each gene. | featureCounts, HTSeq |
| 5. Differential Expression | Identify genes with statistically significant changes in expression between conditions. | DESeq2, edgeR |
| 6. Functional Analysis | Perform pathway and gene ontology enrichment analysis on the differentially expressed genes. | DAVID, Metascape, GSEA |
Example Data Summary
The results of the differential expression analysis can be summarized in a table. Below is a hypothetical example of the top 10 differentially expressed genes following treatment with this compound.
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| CYP7A1 | 2.5 | 1.2e-15 | 3.5e-14 |
| SHP (NR0B2) | -3.1 | 4.5e-20 | 8.1e-19 |
| BSEP (ABCB11) | -2.8 | 9.8e-18 | 2.2e-17 |
| OSTα (SLC51A) | -2.2 | 3.1e-12 | 7.9e-11 |
| OSTβ (SLC51B) | -2.4 | 7.6e-14 | 1.5e-12 |
| FGF19 | -1.9 | 5.2e-10 | 9.3e-09 |
| SREBP-1c (SREBF1) | 1.5 | 2.8e-08 | 4.5e-07 |
| APOA1 | 1.2 | 6.7e-07 | 9.8e-06 |
| PEPCK (PCK1) | 1.8 | 1.1e-09 | 2.0e-08 |
| G6PC | 1.6 | 4.3e-09 | 7.5e-08 |
Note: This is hypothetical data for illustrative purposes. The actual genes and fold changes will depend on the specific FXR antagonist and experimental conditions.
Conclusion
This document provides a comprehensive framework for conducting RNA sequencing experiments to investigate the effects of an FXR antagonist. By following these detailed protocols and data analysis guidelines, researchers can obtain high-quality, reproducible data to understand the molecular mechanisms of FXR antagonists and accelerate the drug development process. Adherence to rigorous quality control at each stage of the workflow is paramount for generating reliable and meaningful results.
References
- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cephamls.com [cephamls.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 7. ngscloud.com [ngscloud.com]
- 8. fiveable.me [fiveable.me]
- 9. rna-seqblog.com [rna-seqblog.com]
Troubleshooting & Optimization
FXR antagonist 3 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FXR antagonist 3 (also known as V02-8), focusing on its solubility challenges in aqueous solutions.
Troubleshooting Guide: Overcoming Solubility Issues
Q1: My this compound is precipitating out of solution when I dilute my DMSO stock into aqueous buffer or cell culture media. What should I do?
A1: This is a common issue for many non-steroidal FXR antagonists due to their hydrophobic nature. When a concentrated DMSO stock is diluted into an aqueous environment, the compound's solubility limit can be exceeded, leading to precipitation. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically ≤ 0.5%), ensure it is sufficient to maintain solubility. A stepwise dilution process is recommended over adding the stock directly to the full volume of aqueous solution.
-
Pre-warm the Aqueous Solution: Gently warming your buffer or media to 37°C before adding the antagonist stock can sometimes improve solubility.
-
Sonication: If you observe precipitation after dilution, brief sonication of the final solution can help to redissolve the compound.
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous solution can help to maintain the antagonist in solution. Ensure the chosen surfactant does not interfere with your assay.
-
Employ Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol (B145695) can be used to prepare the initial stock solution. For in vivo studies, formulation with excipients like cyclodextrins is a common approach.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are often linked to poor solubility and compound precipitation. If the antagonist is not fully dissolved, the effective concentration in your assay will be lower than intended and can vary between wells or experiments.
Troubleshooting Steps:
-
Visual Inspection: Before adding the antagonist to your cells, carefully inspect the diluted solution for any visible precipitate. Hold it up to a light source for better visibility.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid using previously diluted aqueous solutions that have been stored.
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is clear and has been stored properly at -20°C or -80°C in tightly sealed vials to prevent water absorption and compound degradation.
-
Centrifuge Stock Before Use: Before taking an aliquot, centrifuge the stock vial briefly to pellet any potential micro-precipitates.
Q3: Can I use cyclodextrins to improve the solubility of this compound for in vitro experiments?
A3: Yes, cyclodextrins can be effective in enhancing the aqueous solubility of hydrophobic compounds for in vitro studies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used. For in vivo administration of some non-steroidal FXR antagonists, formulations with 40% HP-β-CD have been reported, indicating its effectiveness.[1]
Considerations for in vitro use:
-
Concentration: Start with a low concentration of HP-β-CD in your final assay medium and optimize as needed.
-
Assay Compatibility: Verify that the cyclodextrin (B1172386) itself does not interfere with your assay readouts or cell health.
-
Complex Formation: The antagonist should be pre-incubated with the cyclodextrin solution to allow for the formation of inclusion complexes before further dilution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and other non-steroidal FXR antagonists. Ethanol can also be used.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions in DMSO should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C or -80°C to minimize freeze-thaw cycles and prevent moisture absorption.
Q3: What is the expected aqueous solubility of non-steroidal FXR antagonists?
Data Presentation
Table 1: Solubility of a Representative Non-Steroidal FXR Modulator (GW4064)
| Solvent/Vehicle | Approximate Solubility |
| Ethanol | ~1 mg/mL |
| DMSO | ~25 mg/mL |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL |
Data for GW4064 is provided as a representative example of a non-steroidal FXR modulator.[2] Specific solubility of this compound (V02-8) may vary.
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of powdered this compound to come to room temperature before opening to prevent condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. Visually inspect for any undissolved particles. d. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Prepare an Intermediate Dilution (Serial Dilution Recommended): a. To minimize precipitation, it is best to perform a serial dilution. For example, to get a 10 µM final concentration from a 10 mM stock, first prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of DMSO. b. Next, prepare a 100 µM intermediate stock by diluting 10 µL of the 1 mM stock into 90 µL of pre-warmed cell culture medium. Vortex gently immediately after adding.
-
Prepare the Final Working Solution: a. Add the required volume of the 100 µM intermediate solution to the pre-warmed cell culture medium to achieve the final desired concentration (e.g., add 100 µL of 100 µM solution to 900 µL of medium for a final concentration of 10 µM). b. Gently mix by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate. c. Visually inspect the final working solution for any signs of precipitation. If a slight haze is observed, a brief sonication may help.
-
Dosing the Cells: a. Add the final working solution to your cell culture plates. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). b. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified FXR signaling pathway showing the inhibitory action of this compound.
References
Technical Support Center: Optimizing FXR Antagonist 3 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of FXR Antagonist 3 (also known as V02-8).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: As a starting point, a wide concentration range of this compound should be tested to determine its potency and potential cytotoxicity in your specific cell line. Based on its reported IC50 of 0.89 μM, we recommend an initial dose-response experiment ranging from 10 nM to 100 μM.[1] This range will help establish the optimal concentration for achieving desired FXR antagonism without inducing significant cell death.
Q2: Which cell lines are most suitable for studying the effects of this compound?
A2: The choice of cell line is critical for obtaining physiologically relevant data. For studying FXR activity, we recommend using cell lines with robust endogenous FXR expression.
-
HepG2 (Human Hepatocellular Carcinoma): This is a widely used cell line for studying liver-specific functions and is a standard model for in vitro FXR assays.[2][3][4]
-
Caco-2 (Human Colorectal Adenocarcinoma): These cells can differentiate into a polarized monolayer of intestinal enterocytes, making them an excellent model for investigating intestine-specific FXR antagonism.[5][6][7]
Q3: How can I confirm that the observed effects of this compound are specifically due to FXR inhibition?
A3: To ensure the observed effects are on-target, it is crucial to include appropriate controls. This can be achieved by using FXR knockout or knockdown cells, or by performing rescue experiments where the antagonist's effect is competed out by a high concentration of a potent FXR agonist (e.g., GW4064 or chenodeoxycholic acid - CDCA). Additionally, evaluating the expression of well-established FXR target genes can confirm on-target activity.
Q4: What are the key FXR target genes I should measure to assess the antagonist activity of this compound?
A4: Upon activation, FXR regulates the expression of several target genes. To confirm the antagonist activity of this compound, you should observe a reversal of the agonist-induced expression of these genes. Key target genes include:
-
SHP (Small Heterodimer Partner): A primary FXR target gene that plays a central role in bile acid metabolism.[8][9]
-
BSEP (Bile Salt Export Pump or ABCB11): A transporter responsible for the efflux of bile acids from hepatocytes.
-
FGF19 (Fibroblast Growth Factor 19) (FGF15 in rodents): A hormone released from the intestine upon FXR activation that regulates bile acid synthesis in the liver.[8][10]
The expression of these genes can be quantified using techniques like quantitative PCR (qPCR).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable antagonist effect | 1. Concentration of this compound is too low. 2. Compound inactivity in the chosen cell line. 3. Incubation time is too short. 4. Agonist concentration is too high. | 1. Test a higher concentration range of this compound. 2. Verify FXR expression in your cell line. Consider using a different, potentially more sensitive, cell line. 3. Increase the incubation time (e.g., 24, 48 hours). 4. Optimize the agonist concentration to be in the EC50-EC80 range for your assay. |
| High cytotoxicity observed even at low concentrations | 1. This compound is highly cytotoxic to the specific cell line. 2. Solvent (e.g., DMSO) concentration is too high. 3. Compound has precipitated out of solution. | 1. Use a lower concentration range. Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the non-toxic concentration range. 2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). 3. Visually inspect for precipitation. Check the solubility of this compound in your assay medium. Consider using a different solvent or formulation. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. Allow cells to settle evenly at room temperature before incubation. 2. Mix the compound solution thoroughly before and during addition to the wells. 3. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| Inconsistent results between experiments | 1. Cell line passage number is too high. 2. Variability in serum or other media components. 3. Compound degradation. | 1. Use low-passage cells and maintain consistency in passage number across experiments. 2. Use the same batch of serum and media for a set of experiments. Consider using serum-free media if appropriate. 3. Store this compound stock solutions properly (aliquoted and protected from light at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
Experimental Protocols
I. Cell Viability (MTT) Assay to Determine Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound and to determine the appropriate non-toxic concentration range for subsequent functional assays.
Methodology:
-
Cell Seeding: Seed HepG2 or Caco-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO at the highest concentration used for the antagonist).
-
Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Reagent | Supplier Example | Catalog Number |
| HepG2 Cells | ATCC | HB-8065 |
| Caco-2 Cells | ATCC | HTB-37 |
| DMEM | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| DMSO | Sigma-Aldrich | D2650 |
II. FXR Antagonist Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to inhibit the transcriptional activity of FXR induced by an agonist.
Methodology:
-
Cell Culture and Transfection: Plate HepG2 cells in a 96-well plate. Co-transfect the cells with an FXR expression plasmid, a reporter plasmid containing an FXR response element (FXRE) upstream of a luciferase gene, and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours, replace the medium with a medium containing a fixed, optimized concentration of an FXR agonist (e.g., GW4064 at its EC80 concentration) and serial dilutions of this compound. Include controls for vehicle, agonist alone, and antagonist alone.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
III. Quantitative PCR (qPCR) for FXR Target Gene Expression
This protocol measures the effect of this compound on the mRNA levels of FXR target genes.
Methodology:
-
Cell Treatment: Seed HepG2 or Caco-2 cells in a 6-well plate. Treat the cells with an FXR agonist (e.g., GW4064) in the presence or absence of different concentrations of this compound for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green chemistry with primers specific for human SHP, BSEP, FGF19, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the agonist-only treated cells.
| Human Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| SHP (NR0B2) | GCTGCTCAAGGCTCTTCTTC | TCCAGCATGGCCTTGTTCTC |
| BSEP (ABCB11) | GCTGGCACAGACAAACACTG | AGGGCATCTGAAGTCCTCAA |
| FGF19 | TGCACAGCGTGCGGTACCTCT | CGGTACACATTGTAGCCATCTGG |
| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |
Visualizations
Caption: FXR Signaling Pathway and Point of Intervention for this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for In Vitro FXR Antagonist Assays.
References
- 1. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 2. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IL-8 gene expression in Caco-2 cells by compounds which induce histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Transgenic mice lacking FGF15/19-SHP phosphorylation display altered bile acids and gut bacteria, promoting nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
troubleshooting off-target effects of FXR antagonist 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FXR Antagonist 3. The information is designed to help identify and address potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal, selective farnesoid X receptor (FXR) antagonist. Its primary mechanism of action is to bind to the ligand-binding domain (LBD) of FXR, preventing the recruitment of coactivators and subsequent transcription of FXR target genes. This inhibition modulates pathways involved in bile acid, lipid, and glucose metabolism.
Q2: I'm observing a phenotype in my cellular assay that is not consistent with known FXR signaling pathways. Could this be an off-target effect of this compound?
A2: It is possible. While this compound is designed to be selective for FXR, like many small molecules, it can potentially interact with other cellular targets, especially at higher concentrations. Unexplained phenotypic changes are a common indicator of potential off-target activity. It is crucial to perform comprehensive off-target profiling to identify any unintended interactions.
Q3: What are some common off-target receptors for non-steroidal FXR antagonists?
A3: Non-steroidal FXR antagonists have the potential to interact with other members of the nuclear receptor superfamily due to structural similarities in their ligand-binding domains. Potential off-target nuclear receptors include the Pregnane X Receptor (PXR), Liver X Receptor (LXR), and Vitamin D Receptor (VDR).[1][2] Some non-steroidal anti-inflammatory drugs (NSAIDs) have also been shown to act as FXR antagonists, suggesting a broader potential for off-target interactions.[3]
Q4: How can I experimentally determine if the observed effects are on-target or off-target?
A4: To differentiate between on-target and off-target effects, a series of control experiments are recommended. These include using a structurally distinct FXR antagonist to see if the same phenotype is produced, and employing a rescue experiment where the on-target effect is restored. Additionally, performing the experiment in cells with FXR knocked down or knocked out can help determine if the effect is FXR-dependent. Comparing gene expression profiles from your experiment with known FXR target gene signatures can also provide valuable insights.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
-
Possible Cause 1: Cell Line Integrity and Passage Number.
-
Troubleshooting Step: Use low-passage number cells and ensure consistency across experiments. High-passage cells can exhibit altered signaling pathways and receptor expression levels. Regularly authenticate your cell lines.
-
-
Possible Cause 2: Variability in Serum and Media Components.
-
Troubleshooting Step: Components in fetal bovine serum (FBS) and other media supplements can interfere with nuclear receptor signaling. Use a single, tested lot of FBS for a set of experiments or consider switching to a serum-free, chemically defined medium.
-
-
Possible Cause 3: Compound Stability and Solubility.
-
Troubleshooting Step: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in your assay is consistent and non-toxic to the cells. Prepare fresh stock solutions regularly and store them properly to avoid degradation.
-
Issue 2: Unexpected changes in the expression of genes not known to be regulated by FXR.
-
Possible Cause: Off-target activity on other transcription factors.
-
Troubleshooting Step 1: Perform a nuclear receptor selectivity panel. Test this compound against a panel of other nuclear receptors (e.g., PXR, LXR, VDR, GR, AR, ER) using luciferase reporter assays to identify potential off-target interactions.
-
Troubleshooting Step 2: Conduct unbiased transcriptomic analysis. Perform RNA sequencing on cells treated with this compound and compare the results to vehicle-treated and FXR-knockdown/knockout cells. This can help identify signaling pathways affected by off-target interactions.
-
Troubleshooting Step 3: Utilize a computational approach. Employ in silico methods to predict potential off-target interactions based on the chemical structure of this compound.[4]
-
Issue 3: Cytotoxicity observed at concentrations close to the effective dose.
-
Possible Cause 1: Off-target effects on essential cellular pathways.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal, non-toxic concentration range. Use multiple, unrelated cell lines to confirm if the cytotoxicity is cell-type specific or a general effect.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is below the threshold for toxicity in your specific cell line. Run a solvent-only control to assess its effect on cell viability.
-
Quantitative Data
The following table summarizes the potency of various non-steroidal FXR antagonists from published literature. This data can be used as a reference for expected potency ranges and to compare the activity of this compound.
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| This compound (V02-8) | - | FXR | IC50: 0.89 μM | - |
| Compound 24 | Luciferase Reporter Assay | FXR | IC50: 0.06 μM | [5][6] |
| Compound 24 | Isothermal Titration Calorimetry (ITC) | FXR LBD | Kd: 0.3 μM | [5][6] |
| FLG249 | TR-FRET | FXR | IC50: 32.9 nM | [7] |
| FLG249 | Luciferase Reporter Assay | FXR | IC50: 0.05 nM | [7] |
| DY268 | - | FXR | IC50: 7.5 nM | [8] |
Experimental Protocols
Protocol: Luciferase Reporter Assay for Assessing FXR Antagonism and Off-Target Effects
This protocol describes a general method to assess the antagonistic activity of a compound on FXR and its potential off-target effects on other nuclear receptors using a luciferase reporter gene assay.
1. Materials:
-
HEK293T or HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Expression plasmids:
-
Full-length human FXR (or other nuclear receptor)
-
Retinoid X receptor alpha (RXRα)
-
-
Reporter plasmid containing a luciferase gene driven by an FXR response element (FXRE) (or the respective response element for other nuclear receptors)
-
Internal control plasmid (e.g., pRL-SV40 expressing Renilla luciferase)
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine)
-
FXR agonist (e.g., GW4064 or CDCA)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
2. Cell Seeding:
-
The day before transfection, seed HEK293T or HepG2 cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
3. Transfection:
-
Prepare a transfection mix containing the expression plasmids (FXR and RXRα), the FXRE-luciferase reporter plasmid, and the internal control plasmid.
-
Add the transfection reagent to the plasmid mix according to the manufacturer's instructions and incubate to form transfection complexes.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh cell culture medium.
4. Compound Treatment:
-
24 hours post-transfection, treat the cells with:
-
Vehicle control (e.g., DMSO)
-
FXR agonist alone (at a concentration that gives ~80% of maximal activation, e.g., EC80)
-
FXR agonist + varying concentrations of this compound
-
This compound alone (to check for any agonist activity)
-
-
Incubate the cells for another 18-24 hours.
5. Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
6. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity by the agonist relative to the vehicle control.
-
Determine the percent inhibition of the agonist-induced luciferase activity by this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
7. Off-Target Assessment:
-
To assess off-target effects, repeat the above protocol using expression plasmids and corresponding reporter plasmids for other nuclear receptors (e.g., PXR, LXR, VDR).
Visualizations
Caption: Simplified FXR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected effects of this compound.
References
- 1. FXR crosstalk with other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Bioavailability of FXR Antagonist 3 (V02-8)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the farnesoid X receptor (FXR) antagonist 3 (V02-8), a 4-aminophenylacetamide derivative. This guide focuses on addressing challenges related to its oral bioavailability, a critical factor for its therapeutic efficacy, particularly as an intestine-specific agent.
Troubleshooting Guides
This section addresses specific issues that may arise during the preclinical development of FXR antagonist 3.
Issue 1: Poor Aqueous Solubility of this compound
Question: My formulation of this compound shows low and inconsistent results in in vitro dissolution studies. How can I improve its solubility?
Answer: Poor aqueous solubility is a common challenge for non-steroidal FXR antagonists. Several strategies can be employed to enhance the solubility of V02-8. The choice of method depends on the physicochemical properties of the compound and the desired formulation characteristics.
Recommended Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2][3][4]
-
Formulation with Excipients:
-
Co-solvents: Using a mixture of water-miscible solvents in which the drug has higher solubility can be effective, especially for liquid formulations.[1][3][5] Common co-solvents include polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, and ethanol.[1][4]
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.[1][5] Non-ionic surfactants like Tween® 80 are often used.
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[1][2][5]
-
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution.[1][5] Carriers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[1][3] The 4-aminophenylacetamide scaffold of V02-8 suggests it may have ionizable groups.
Issue 2: Low Permeability of this compound in Caco-2 Assays
Question: this compound is showing low apparent permeability (Papp) in the apical-to-basolateral direction in our Caco-2 cell model. What could be the reason and how can we investigate this?
Answer: Low permeability across Caco-2 monolayers can indicate poor intestinal absorption. This could be due to the intrinsic properties of the molecule or the involvement of efflux transporters.
Troubleshooting Steps:
-
Assess Efflux Ratio: Conduct a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
-
Use Transporter Inhibitors: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C). A significant increase in the A-B permeability in the presence of an inhibitor confirms that V02-8 is a substrate for that transporter.
-
Evaluate Formulation Effects: The formulation can impact permeability. The presence of certain excipients can modulate transporter activity or improve the presentation of the drug to the cell monolayer.
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Question: We are observing high inter-animal variability in the plasma concentrations of this compound after oral administration in mice. What are the potential causes and how can we minimize this?
Answer: High variability in pharmacokinetic (PK) data can obscure the true absorption profile of a compound. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Poor Formulation Performance: Inconsistent dissolution and absorption due to a suboptimal formulation is a primary cause.
-
Solution: Develop a more robust formulation. For preclinical studies, a solution or a well-dispersed suspension is preferred over a simple powder-in-vehicle administration. Consider using solubilization techniques mentioned in Issue 1. For example, a formulation in 40% hydroxypropyl-β-cyclodextrin (HP-β-CD) has been used for in vivo studies of other nonsteroidal FXR antagonists.[6]
-
-
Animal-Related Factors: Differences in gastric pH, gastrointestinal motility, and food intake can affect drug absorption.
-
Solution: Standardize experimental conditions. Ensure animals are fasted for a consistent period before dosing (if appropriate for the study design) and that the dosing procedure is performed consistently across all animals.
-
-
Metabolic Instability: If the compound is rapidly metabolized in the gut wall or liver (first-pass metabolism), small differences in enzyme activity between animals can lead to large variations in systemic exposure.[6]
-
Solution: While difficult to control, understanding the metabolic profile of V02-8 can help interpret the data. In vitro metabolic stability assays using liver microsomes can provide insights.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the target bioavailability for an intestine-specific FXR antagonist like V02-8?
A1: For an intestine-specific antagonist, high systemic bioavailability may not be necessary or even desirable. The goal is to achieve sufficient concentration at the target site within the intestine.[7] The publication on V023-9340, the parent compound of V02-8, highlights its selective accumulation in the intestine.[7] Therefore, the focus should be on demonstrating adequate intestinal exposure and target engagement (e.g., modulation of FXR target genes in the ileum) rather than maximizing plasma AUC.[6]
Q2: Which formulation strategy is best for preclinical in vivo studies of this compound?
A2: For early preclinical studies in rodents, a simple and reproducible formulation is key. A solution formulation is ideal if the required dose can be dissolved in a tolerable volume of a vehicle. If solubility is a limiting factor, a nanosuspension or a solution containing solubilizing excipients like cyclodextrins or co-solvents is recommended to ensure consistent dosing and absorption.
Q3: How does the FXR signaling pathway relate to bioavailability assessment?
A3: The FXR signaling pathway is crucial for demonstrating the pharmacodynamic effect of V02-8. FXR activation in the intestine by bile acids regulates the expression of genes like the small heterodimer partner (SHP) and fibroblast growth factor 15 (FGF15 in rodents).[8] An effective oral dose of an FXR antagonist should inhibit this signaling. Therefore, alongside measuring plasma and tissue concentrations of the drug, assessing the expression of these target genes in the ileum can provide evidence of target engagement and help establish a relationship between drug exposure and pharmacological activity.[6]
Q4: What are the key parameters to measure in a rodent pharmacokinetic study for this compound?
A4: A standard rodent PK study should determine the following parameters after oral and intravenous administration:
-
Plasma Pharmacokinetics: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2).
-
Bioavailability (F%): Calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Tissue Distribution: Given its intended site of action, measuring the concentration of V02-8 in the intestinal tissue (ileum) is critical to confirm target site exposure.[6][9]
Data Presentation
Table 1: Hypothetical Physicochemical and In Vitro Data for this compound (V02-8)
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on typical characteristics of poorly soluble, intestine-targeted compounds.
| Parameter | Value | Method |
| Molecular Weight | ~485 g/mol | LC-MS |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| LogP | 4.2 | Calculated |
| Caco-2 Permeability (Papp A-B) | 0.5 x 10⁻⁶ cm/s | Caco-2 monolayer assay |
| Efflux Ratio (Papp B-A / Papp A-B) | 5.0 | Bi-directional Caco-2 assay |
| Metabolic Stability (Mouse Liver Microsomes) | 45% remaining after 30 min | In vitro metabolic stability assay |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (V02-8) in Mice
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on a 10 mg/kg oral dose.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Bioavailability (F%) | Ileum-to-Plasma Ratio (at 6 hr) |
| Aqueous Suspension | 50 ± 25 | 4.0 | 350 ± 180 | < 5% | 20 |
| Nanosuspension | 250 ± 70 | 2.0 | 1800 ± 450 | 20% | 50 |
| 20% HP-β-CD Solution | 300 ± 85 | 1.5 | 2100 ± 500 | 23% | 45 |
Experimental Protocols
1. Protocol: Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer that mimics the intestinal epithelium.[10][11][12][13][14]
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A TEER value above a pre-determined threshold indicates a tight monolayer.
-
Assay Procedure (for Apical to Basolateral Permeability):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing the test compound (e.g., 10 µM V02-8) to the apical (A) side of the Transwell®.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical side.
-
-
Bi-directional Assay: To determine the efflux ratio, the experiment is also performed in the reverse direction (basolateral to apical).
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
2. Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical PK study in mice to determine the oral bioavailability and tissue distribution of this compound.[15][16][17]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Formulation:
-
IV: Solubilized in a vehicle suitable for injection (e.g., saline with 10% DMSO and 10% Solutol®).
-
PO: Formulated as a solution or suspension (e.g., in 0.5% methylcellulose or 20% HP-β-CD).
-
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer the compound via the respective route.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Process blood to obtain plasma.
-
At a terminal time point (e.g., 6 hours), euthanize a subset of animals from the oral group and collect tissues of interest (e.g., ileum and liver).
-
-
Sample Analysis: Quantify the concentration of V02-8 in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software like Phoenix® WinNonlin® to calculate PK parameters (Cmax, Tmax, AUC, t1/2) and oral bioavailability (F%).
Visualizations
Caption: FXR signaling pathway in the intestine and liver.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. ijpbr.in [ijpbr.in]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potent farnesoid X receptor (FXR) antagonist showing favorable PK profile and distribution toward target tissues: Comprehensive understanding of structure-activity relationship of FXR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. fda.gov [fda.gov]
- 16. parazapharma.com [parazapharma.com]
- 17. currentseparations.com [currentseparations.com]
FXR antagonist 3 stability and storage conditions
Welcome to the technical support center for FXR Antagonist 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, as well as troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also identified as V02-8, is a potent and intestine-specific antagonist of the Farnesoid X Receptor (FXR) with an IC₅₀ of 0.89 μM.[1] FXR is a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[2][3][4][5] Natural ligands for FXR are bile acids. When activated, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[3][6] This binding typically recruits coactivators, leading to the transcription of genes that, for example, suppress bile acid synthesis.
This compound works by competitively binding to the ligand-binding domain of FXR, preventing the binding of natural bile acid agonists. This inhibition blocks the recruitment of coactivators and the subsequent transcription of FXR target genes.[2][6]
Q2: What are the recommended storage conditions for this compound?
While specific details are provided in the Certificate of Analysis accompanying the product, general guidance from the supplier, MedchemExpress.com, is available.[1]
-
Solid Form: Store the solid compound as recommended on the Certificate of Analysis. In the absence of a specific temperature, a common practice for similar compounds is to store them at -20°C for long-term storage. For short-term storage, 4°C is often acceptable. The product is typically shipped at room temperature, suggesting it is stable for short periods without refrigeration.[1]
-
In Solution: Prepare and use solutions on the same day. If storage of a stock solution is necessary, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What is the stability of this compound in different solvents?
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many organic molecules. For long-term storage, it is best practice to store DMSO stock solutions at -80°C.
-
Ethanol: While some compounds are soluble in ethanol, its volatility can lead to concentration changes over time if not stored properly in tightly sealed containers at low temperatures.
-
Aqueous Buffers: The stability of small molecules in aqueous buffers can be pH-dependent and is generally lower than in anhydrous organic solvents. It is strongly recommended to prepare aqueous working solutions fresh for each experiment.
Q4: Is this compound sensitive to light or humidity?
Information regarding the photosensitivity and hygroscopicity of this compound is not specified in the available resources. As a general precaution for all research compounds, it is advisable to:
-
Store the compound in a tightly sealed container to protect it from moisture.
-
Protect the solid compound and solutions from direct light by using amber vials or by wrapping containers in foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no antagonist activity in cell-based assays. | 1. Degradation of the compound: Improper storage of the solid or stock solution. 2. Incorrect concentration: Calculation error or loss of compound due to precipitation. 3. Cell health: Cells may be unhealthy or passaged too many times. 4. Assay conditions: Suboptimal incubation time or agonist concentration. | 1. Use a fresh vial of the compound or prepare a new stock solution. Ensure proper storage conditions are maintained. 2. Verify calculations and ensure the compound is fully dissolved in the working solution. Visually inspect for any precipitate. 3. Use a fresh batch of cells and ensure they are healthy and within a low passage number. 4. Optimize the concentration of the FXR agonist used to stimulate the cells and the incubation time with the antagonist. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility: The compound may be precipitating out of the aqueous culture medium. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically ≤0.1%) to minimize solvent effects and precipitation. 2. Prepare fresh dilutions from a concentrated stock solution immediately before use. 3. Consider using a solubilizing agent, but be sure to include a vehicle control in your experiment. |
| High background signal in assays. | Compound interference: The compound itself may be fluorescent or may interfere with the assay detection method. | Run a control with the compound in the absence of cells or other assay components to check for intrinsic signal. If interference is observed, consider using an alternative assay format. |
Data Summary
Currently, there is no publicly available quantitative data on the stability of this compound under various conditions. Researchers are advised to refer to the lot-specific Certificate of Analysis provided by the supplier for the most accurate information.
Experimental Protocols
Protocol for Assessing Solution Stability (General Guideline)
This protocol provides a general framework for assessing the stability of this compound in a specific solvent.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Storage Conditions: Aliquot the stock solution into multiple vials and store them under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analysis: Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Evaluation: Compare the results at each time point to the initial (time 0) sample to determine the percentage of degradation.
Visualizations
FXR Signaling Pathway and Mechanism of Antagonism
The following diagram illustrates the general mechanism of FXR activation and how an antagonist like this compound interferes with this pathway.
Caption: Mechanism of this compound action.
Experimental Workflow for Testing Antagonist Activity
The following diagram outlines a typical workflow for evaluating the activity of this compound in a cell-based reporter assay.
Caption: Cell-based FXR antagonist assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FXR Antagonists in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Farnesoid X Receptor (FXR) antagonists in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the role of FXR in cancer, and why use an FXR antagonist?
A1: Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] In the context of cancer, FXR's role is complex and can be tissue-specific. It can act as a tumor suppressor in some cancers, such as colorectal and liver cancer, while promoting proliferation in others, like non-small cell lung cancer and esophageal cancer.[2][3][4][5] FXR antagonists are investigated as therapeutic agents in cancers where FXR activity is shown to be oncogenic.[1][6] These antagonists work by inhibiting FXR, thereby blocking its downstream signaling pathways that may contribute to cancer cell proliferation and survival.[1]
Q2: My cancer cells are developing resistance to the FXR antagonist. What are the potential mechanisms?
A2: Acquired resistance to a targeted therapy like an FXR antagonist can occur through several mechanisms. Based on general principles of drug resistance, potential mechanisms include:
-
Alterations in the Drug Target:
-
Upregulation of FXR expression: Cells may increase the production of the FXR protein to overcome the inhibitory effect of the antagonist.
-
Mutations in the FXR gene (NR1H4): A mutation in the ligand-binding domain of FXR could prevent the antagonist from binding effectively.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the FXR pathway. Key pathways to investigate include PI3K/Akt, MEK/Erk1/2, and JAK/STAT, as FXR has been shown to modulate these.[2][7]
-
Increased Drug Efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the FXR antagonist from the cell, reducing its intracellular concentration.[8]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[8]
Q3: How can I confirm that my cells have developed resistance?
A3: Resistance is typically confirmed by a shift in the dose-response curve. You can perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the FXR antagonist in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value for the resistant cell line indicates acquired resistance.
Troubleshooting Guides
This section provides practical advice for common experimental issues encountered when studying resistance to FXR antagonists.
Issue 1: Inconsistent Results in Cell Viability Assays
| Problem ID | Issue Description | Potential Causes | Solutions |
| CV-01 | High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the microplate.[2] 3. Inconsistent drug concentration due to pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outer wells of the plate; fill them with sterile PBS or media.[2] 3. Use calibrated pipettes and change tips between dilutions. |
| CV-02 | No clear dose-response curve observed. | 1. The cell line may be intrinsically resistant. 2. The incubation time is too short for the antagonist to exert its effect. 3. The chosen viability assay is not sensitive enough.[2] | 1. Confirm FXR expression in your cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours).[2] 3. Consider a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo).[2][9] |
| CV-03 | U-shaped or bell-shaped dose-response curve. | 1. Compound precipitation at high concentrations. 2. Chemical interference of the compound with the assay reagent (e.g., reduction of MTT). | 1. Visually inspect wells for precipitates. Check the solubility of your antagonist in the culture medium. 2. Run a "no-cell" control with the compound and assay reagent to check for direct chemical reactions.[10] |
Issue 2: Problems with Western Blot Analysis for Signaling Pathways
| Problem ID | Issue Description | Potential Causes | Solutions |
| WB-01 | Weak or no signal for the protein of interest. | 1. Insufficient protein loaded. 2. Low antibody concentration or poor antibody quality. 3. Inefficient protein transfer to the membrane. | 1. Load at least 20-30 µg of total protein per lane.[1] 2. Optimize the primary antibody concentration and incubation time. Include a positive control.[11] 3. Confirm transfer efficiency using Ponceau S staining.[11] |
| WB-02 | High background or non-specific bands. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or change the blocking agent (e.g., from milk to BSA or vice versa).[1][11] 2. Titrate antibody concentrations. 3. Increase the number or duration of wash steps. |
| WB-03 | Inconsistent loading between lanes. | 1. Inaccurate protein quantification. 2. Pipetting errors during sample loading. | 1. Use a reliable protein quantification method (e.g., BCA assay). 2. Always blot for a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal loading. |
Data Presentation: Characterizing Resistant Cell Lines
Here is an example of how to present data comparing parental and resistant cell lines.
Table 1: IC50 Values of FXR Antagonist 3 in Parental and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) ± SD (n=3) | Resistance Index (RI) |
| Parental | 1.2 ± 0.3 | 1.0 |
| Resistant Clone 1 | 15.8 ± 2.1 | 13.2 |
| Resistant Clone 2 | 24.5 ± 3.5 | 20.4 |
| Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental) |
Table 2: Relative mRNA Expression of Potential Resistance-Associated Genes
| Gene | Parental (Relative Expression ± SD) | Resistant Clone 1 (Fold Change ± SD) |
| NR1H4 (FXR) | 1.0 ± 0.1 | 4.5 ± 0.6 |
| ABCB1 (MDR1) | 1.0 ± 0.2 | 8.2 ± 1.1 |
| AKT1 | 1.0 ± 0.15 | 1.2 ± 0.3 |
| Data normalized to a housekeeping gene (e.g., GAPDH) and expressed relative to the parental cell line. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the FXR antagonist in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for AKT Activation
-
Sample Preparation: Treat parental and resistant cells with the FXR antagonist at the IC50 concentration of the parental line for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH), diluted in the blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from parental and resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your genes of interest (e.g., NR1H4, ABCB1) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR in a real-time PCR system with a standard cycling protocol: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).[12]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the resistant cells to the parental cells.
Visualizations
Signaling Pathways
Caption: Potential mechanisms of resistance to an FXR antagonist.
Experimental Workflow
Caption: Workflow for investigating FXR antagonist resistance.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting cell viability assays.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Antagonizes JNK Signaling Pathway in Liver Carcinogenesis by Activating SOD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting tips for western blot | Abcam [abcam.com]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
Technical Support Center: Refining Experimental Design for FXR Antagonist Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Farnesoid X Receptor (FXR) antagonists. The information is designed to help address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. My FXR antagonist shows low potency in a cell-based reporter assay. What are the potential causes? | Low potency can stem from several factors: • Compound instability or degradation: Verify the stability of your compound in the assay medium. • Low cell permeability: Assess the ability of your compound to cross the cell membrane. • High protein binding in media: The presence of serum proteins can sequester the antagonist, reducing its effective concentration. Consider using serum-free or low-serum media. • Suboptimal agonist concentration: Ensure the agonist concentration used to stimulate FXR is not too high, which could mask the antagonist's effect. An EC50 to EC80 concentration of the agonist is typically recommended.[1] |
| 2. How can I differentiate between a true FXR antagonist and a cytotoxic compound? | It is crucial to run a parallel cytotoxicity assay. A decrease in reporter gene signal could be due to cell death rather than FXR antagonism.[2] Use a cell viability assay (e.g., MTT, CellTiter-Glo®) with the same compound concentrations and incubation times as your reporter assay. Compounds exhibiting significant cytotoxicity at concentrations where they show apparent antagonism should be flagged.[3] |
| 3. My antagonist is potent in a biochemical assay (e.g., TR-FRET) but weak in a cell-based assay. Why? | This discrepancy often points to issues with cell permeability, compound efflux by cellular transporters, or intracellular metabolism of the antagonist. A large difference in IC50 values between biochemical and cell-based assays can be a characteristic of certain chemical scaffolds.[4] Consider performing cellular uptake and stability assays to investigate these possibilities. |
| 4. How do I confirm that my compound's effect is specifically through FXR antagonism? | To ensure on-target activity, consider the following: • Use of FXR-deficient cells: Test your antagonist in cells where the FXR gene has been knocked out or knocked down. The antagonist should have no effect in these cells. • Selectivity profiling: Screen your compound against other related nuclear receptors (e.g., LXR, PXR, CAR) to check for off-target effects.[4][5] • Downstream target gene expression: Analyze the mRNA or protein levels of known FXR target genes. An antagonist should reverse the agonist-induced regulation of genes like SHP, FGF15/19, BSEP, and CYP7A1.[4][6][7] |
| 5. What are the key considerations for designing in vivo studies for an FXR antagonist? | Key considerations include: • Pharmacokinetics (PK): Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to select an appropriate dose and administration route.[4] • Tissue-specific effects: FXR is highly expressed in the liver and intestine.[7] It is often desirable to develop intestine-specific antagonists to avoid potential liver-related side effects.[8][9] Assess compound distribution in these tissues. • Target engagement: Measure the expression of FXR target genes in the target tissue (e.g., ileum, liver) to confirm that the antagonist is hitting its target in vivo.[4] • Choice of animal model: Select a relevant disease model, such as a diet-induced obesity model or a cholestasis model, depending on the therapeutic indication.[5][10] |
Troubleshooting Guides
Issue 1: High Variability in Reporter Gene Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density | Ensure a uniform cell seeding density across all wells of the microplate. Use a multichannel pipette for cell plating. |
| Variable transfection efficiency | Optimize the transfection protocol. Use a consistent ratio of plasmid DNA to transfection reagent.[11] Cotransfecting a constitutively expressed reporter (e.g., Renilla luciferase) can be used to normalize for transfection efficiency.[12][13] |
| Edge effects in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Compound precipitation | Visually inspect the wells for any signs of compound precipitation. Check the solubility of your antagonist in the assay medium. |
Issue 2: Unexpected Agonistic Activity of a Putative Antagonist
| Possible Cause | Troubleshooting Step |
| Partial agonism | The compound may be a partial agonist, exhibiting agonistic activity at some concentrations and antagonistic activity at others. Perform a full dose-response curve in the absence of an agonist to check for intrinsic activity. |
| Off-target effects | The compound might be activating another signaling pathway that indirectly leads to reporter gene expression. Test the compound in a reporter assay lacking the FXR response element. |
| Impure compound | The observed agonism could be due to a contaminating agonist. Verify the purity of your compound using analytical techniques like HPLC-MS. |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Gene Assay for FXR Antagonism
This assay quantitatively measures the ability of a compound to inhibit agonist-induced FXR activation in cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
FXR expression plasmid
-
RXR expression plasmid
-
FXR-responsive element (FXRE)-driven firefly luciferase reporter plasmid (e.g., pGL4-FXRE-luc)
-
Control plasmid with constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
FXR agonist (e.g., GW4064, CDCA)
-
Test antagonist compounds
Methodology:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 4-6 hours.[11]
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh medium.
-
Pre-incubate the cells with various concentrations of the antagonist compound (or vehicle control) for 1-2 hours.
-
Add the FXR agonist at a predetermined EC50 or EC80 concentration to all wells except the vehicle control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the antagonist concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This protocol is used to confirm the antagonistic activity by measuring changes in the expression of FXR downstream target genes.
Materials:
-
Hepatocytes (e.g., HepG2, primary human hepatocytes)
-
FXR agonist (e.g., GW4064)
-
Test antagonist compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, CYP7A1, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB)
Methodology:
-
Cell Culture and Treatment:
-
Plate hepatocytes and allow them to adhere.
-
Treat the cells with the antagonist compound or vehicle for 1-2 hours, followed by stimulation with an FXR agonist for 12-24 hours.
-
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions in triplicate for each sample and each gene, including the target genes and a housekeeping gene for normalization.
-
The reaction mixture should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels in antagonist-treated cells to agonist-only treated cells. A potent antagonist should reverse the effect of the agonist on gene expression (e.g., decrease agonist-induced SHP expression and increase agonist-repressed CYP7A1 expression).[6][7]
-
Visualizations
Caption: FXR Signaling Pathway Activation and Inhibition.
Caption: Experimental Workflow for FXR Antagonist Development.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel FXR antagonist inhibits lipid accumulation, prevents liver fibrosis in vivo | BioWorld [bioworld.com]
- 6. FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. besjournal.com [besjournal.com]
- 12. [Development and optimization of a cell screening system for farnesoid X receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of FXR Antagonist "3" to Target Tissues
Disclaimer: The information provided is for research purposes only. "FXR antagonist 3" is identified as an intestine-specific farnesoid X receptor (FXR) antagonist, also known as V02-8, with an IC50 of 0.89 μM[1]. The following guide is based on publicly available data for this and similar nonsteroidal FXR antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (V02-8) is a potent, intestine-specific antagonist of the Farnesoid X Receptor (FXR)[1]. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism[2][3]. Intestinal FXR antagonism is being investigated as a therapeutic strategy for metabolic conditions like non-alcoholic steatohepatitis (NASH) and type 2 diabetes[4][5][6]. By primarily acting in the intestine, these antagonists aim to modulate metabolic signaling with potentially fewer side effects than systemic FXR modulators[7].
Q2: What are the key physicochemical properties of nonsteroidal FXR antagonists like compound 3?
While specific data for compound 3 is limited, related nonsteroidal antagonists are designed for oral activity. Key properties often include moderate to high lipophilicity to ensure membrane permeability and structural motifs (like benzimidazole (B57391) scaffolds) designed to enhance metabolic stability and favorable tissue distribution[6][7].
Q3: How does this compound exert its effect at a molecular level?
FXR antagonists work by inhibiting the activity of the FXR. Normally, bile acids (the natural ligands) bind to FXR, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on DNA to regulate gene expression[3][8][9]. Antagonists bind to FXR, preventing the recruitment of co-activator proteins and blocking this transcriptional activation[5][8][10]. This leads to changes in the expression of FXR target genes, such as FGF15/19, SHP, and BSEP[4][8].
Troubleshooting Guides
Issue 1: Poor Bioavailability or Low Exposure in Target Tissue (Ileum)
| Potential Cause | Troubleshooting Step | Rationale & Key Considerations |
| Poor Solubility / Formulation | 1. Assess Solubility: Test solubility in common research vehicles (e.g., PBS, DMSO, CMC, PEG400). 2. Optimize Vehicle: For in vivo studies, use a suspension or solution appropriate for oral gavage, such as 0.5% carboxymethylcellulose (CMC) or a PEG-based formulation. | The formulation is critical for ensuring the compound dissolves in the gastrointestinal tract for absorption. For many nonsteroidal antagonists, metabolic stability is a key design feature to improve oral bioavailability[4]. |
| Rapid Metabolism | 1. In Vitro Metabolic Stability: Perform a liver microsome stability assay (mouse, rat, human)[4]. 2. Identify Metabolites: Use LC-MS/MS to identify major metabolites in plasma and liver homogenates. | Even with stable scaffolds, certain chemical groups can be liable to Phase I or Phase II metabolism. Identifying these liabilities can inform the interpretation of in vivo data. Introducing metabolically stable groups like fluorine or cyclopropyl (B3062369) moieties has been shown to improve stability[4]. |
| High Plasma Protein Binding | 1. Measure Protein Binding: Use equilibrium dialysis or ultracentrifugation to determine the fraction of unbound drug in plasma. | Only the unbound fraction of the drug is available to distribute into tissues and exert a pharmacological effect. High plasma protein binding can limit tissue exposure. |
| Efflux Transporter Activity | 1. Caco-2 Permeability Assay: Use this in vitro model of the intestinal barrier to assess bidirectional transport and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | High efflux back into the intestinal lumen can severely limit absorption and systemic exposure, which may be desirable for an intestine-specific drug. |
Issue 2: Inconsistent or Non-Reproducible In Vitro Assay Results
| Potential Cause | Troubleshooting Step | Rationale & Key Considerations |
| Compound Degradation | 1. Verify Stock Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). 2. Storage: Store aliquots at -80°C to minimize freeze-thaw cycles[11]. | The stability of the compound in assay buffer and under experimental conditions should be confirmed. |
| Cell-Based Assay Variability | 1. Cell Health & Passage Number: Ensure cells are healthy and within a low passage number range. 2. Agonist Concentration: In an antagonist assay, use an agonist (like GW4064 or CDCA) at a concentration that gives a submaximal response (EC80) to provide a sufficient window for detecting inhibition[11]. 3. Controls: Always include a vehicle control (DMSO) and a positive control antagonist (e.g., Guggulsterone)[12]. | Cell line integrity and consistent agonist stimulation are critical for reproducible IC50 values in functional assays like luciferase reporter assays[13][14]. |
| Assay Signal Window | 1. Optimize Reagents: Titrate concentrations of agonist, cells, and detection reagents. 2. Assay Choice: A time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay measures direct binding to the FXR ligand-binding domain, while a luciferase reporter assay measures functional transcriptional antagonism. Results can differ between these orthogonal assays[4][15]. | A low signal-to-background ratio can make it difficult to accurately determine potency. |
Issue 3: Lack of In Vivo Target Engagement
| Potential Cause | Troubleshooting Step | Rationale & Key Considerations |
| Insufficient Dose/Exposure | 1. Pharmacokinetic (PK) Study: Conduct a PK study to measure compound concentrations in plasma and target tissues (ileum, liver) over time after oral dosing[6]. 2. Dose-Response Study: Evaluate target gene expression at multiple dose levels. | The dose must be sufficient to achieve a tissue concentration that is a multiple of the in vitro IC50 for a sustained period. |
| Incorrect Timing for PD | 1. Time-Course Study: Harvest tissues at various time points after dosing (e.g., 2, 4, 8, 24 hours) to capture the peak of pharmacodynamic (PD) activity. | The modulation of target gene expression is transient and should be correlated with the drug's pharmacokinetic profile. |
| Incorrect Biomarker | 1. Measure Key Target Genes: Use qPCR to measure the mRNA expression of established FXR target genes. - Intestine: Fgf15 (mouse) / FGF19 (human), Shp, Asbt[4]. - Liver: Shp, Bsep, Cyp7a1[4]. | An antagonist is expected to reverse agonist-induced changes. For example, it should prevent the induction of Shp and Fgf15 in the ileum[4]. |
Key Experimental Protocols
Protocol 1: In Vitro FXR Antagonist Luciferase Reporter Assay
-
Cell Culture: Plate HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect cells with plasmids for human FXRα, RXRα, and a luciferase reporter construct driven by an FXR-responsive promoter (e.g., SHP-luc)[13].
-
Compound Treatment: After 24 hours, treat cells with various concentrations of this compound (or vehicle) for 1-2 hours.
-
Agonist Stimulation: Add a known FXR agonist (e.g., 50 µM CDCA or 1 µM GW4064) to all wells except the negative control[14].
-
Incubation: Incubate for an additional 18-24 hours.
-
Detection: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.
Protocol 2: In Vivo Pharmacodynamic (Target Gene Expression) Study in Mice
-
Acclimatization: Acclimatize male C57BL/6 mice for at least one week.
-
Formulation: Prepare this compound in a suitable oral gavage vehicle (e.g., 0.5% CMC).
-
Dosing: Administer the compound via oral gavage at the desired dose(s) (e.g., 10, 30 mg/kg). Include a vehicle control group.
-
Sample Collection: At a predetermined time point (e.g., 4 hours post-dose), euthanize the mice and collect terminal ileum and liver tissues. Snap-freeze samples immediately in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the homogenized tissues using a suitable kit (e.g., RNeasy).
-
qPCR Analysis: Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the relative mRNA levels of target genes (e.g., Fgf15, Shp) and a housekeeping gene (e.g., Gapdh) for normalization[4].
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated group.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 4. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR cyclic peptide antagonists as a novel strategy for MASH treatment | EurekAlert! [eurekalert.org]
- 6. Identification of potent farnesoid X receptor (FXR) antagonist showing favorable PK profile and distribution toward target tissues: Comprehensive understanding of structure-activity relationship of FXR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Design, synthesis, and evaluation of non-steroidal farnesoid X receptor (FXR) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Preclinical Efficacy of FXR Antagonist 3: A Comparative Analysis
For researchers and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of the novel Farnesoid X Receptor (FXR) antagonist, FXR antagonist 3 (also known as V02-8), against other notable FXR antagonists. This analysis is based on publicly available experimental data, offering a side-by-side evaluation of their performance in relevant preclinical models.
Introduction to FXR Antagonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. While FXR agonists have been explored for various metabolic diseases, there is growing interest in the therapeutic potential of FXR antagonists. Inhibition of FXR signaling, particularly in the intestine, has shown promise in preclinical models for conditions such as nonalcoholic steatohepatitis (NASH), cholestasis, and certain metabolic disorders. This guide focuses on the validation of a specific FXR antagonist, V02-8, and compares its preclinical profile with other well-characterized antagonists.
Comparative Efficacy of FXR Antagonists
The following tables summarize the in vitro and in vivo preclinical data for this compound (V02-8) and other key FXR antagonists, including FLG249, Glycine-β-muricholic acid (Gly-β-MCA), and Guggulsterone.
In Vitro Potency and Activity
| Compound | Target | Assay Type | IC50 / Activity | Reference |
| This compound (V02-8) | Human FXR | Luciferase Reporter Assay | 0.89 μM | [1] |
| FLG249 | Human FXR | TR-FRET Assay | 32.9 ± 11.7 nM | [2] |
| FLG249 | Human FXR | Luciferase Reporter Assay | 0.05 ± 0.06 nM | [2] |
| DY268 | Human FXR | Binding Assay | 7.5 nM | [3] |
| DY268 | Human FXR | Transactivation Assay | 468 nM | [3] |
| Guggulsterone | Human FXR | Coactivator Association Assay | Antagonist Activity | [4] |
Table 1: Comparison of in vitro potency of selected FXR antagonists.
In Vivo Efficacy in Preclinical Models
| Compound | Preclinical Model | Key Findings | Reference |
| This compound (V02-8) | High-Fat Diet-Induced NASH Rats | Data from the primary publication is pending full-text access. | [5] |
| FLG249 | High-Fat Diet-Induced Obese Mice | Altered expression of genes related to bile acid metabolism, ceramide synthesis, and fatty acid β-oxidation; improved lipid metabolism in the liver and ileum. | [6] |
| Gly-β-MCA | Cyp2c70 Knockout Mice (Cholestasis model) | Reduced serum transaminases, portal inflammation, and ductular reaction; improved portal fibrosis. | [7] |
| Guggulsterone | Wild-type Mice | Decreased hepatic cholesterol levels. | [4] |
Table 2: Summary of in vivo efficacy of selected FXR antagonists in relevant preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used to evaluate the efficacy of the compared FXR antagonists.
In Vitro Assays
-
Luciferase Reporter Gene Assay (for V02-8 and FLG249): HEK293T cells are co-transfected with an FXR expression vector and a luciferase reporter construct containing an FXR response element. Cells are then treated with a known FXR agonist (e.g., GW4064) in the presence or absence of the antagonist. The antagonistic activity is determined by measuring the inhibition of luciferase expression.[1][2]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for FLG249): This binding assay measures the ability of the antagonist to displace a fluorescently labeled FXR ligand from the FXR ligand-binding domain. The IC50 value is calculated from the dose-response curve.[2]
-
Coactivator Association Assay (for Guggulsterone): This assay assesses the ability of the antagonist to disrupt the interaction between FXR and its coactivators in the presence of an agonist.[4]
In Vivo Models
-
High-Fat Diet (HFD)-Induced NASH Model (for V02-8): Male Sprague-Dawley rats are fed a high-fat diet for a specified period to induce nonalcoholic steatohepatitis. The animals are then treated with the FXR antagonist or vehicle. Efficacy is evaluated by measuring liver histopathology, serum biomarkers, and gene expression related to fibrosis, inflammation, and lipid metabolism.
-
High-Fat Diet (HFD)-Induced Obesity Model (for FLG249): C57BL/6J mice are fed a high-fat diet to induce obesity and metabolic dysfunction. The mice are then orally administered the FXR antagonist. The effects on body weight, glucose tolerance, insulin (B600854) sensitivity, and lipid profiles in serum and liver are assessed. Gene expression in the liver and ileum is also analyzed.[6]
-
Cyp2c70 Knockout Mouse Model of Cholestasis (for Gly-β-MCA): These mice lack a key enzyme in bile acid synthesis, leading to a more hydrophobic and toxic bile acid pool, mimicking human cholestasis. The mice are treated with the FXR antagonist, and the therapeutic effects are evaluated by measuring liver injury markers (ALT, AST), histological analysis of liver sections for inflammation and fibrosis, and analysis of bile acid composition.[7]
Visualizing the Mechanisms
To better understand the context of FXR antagonist activity, the following diagrams illustrate the FXR signaling pathway and a general workflow for preclinical evaluation.
Figure 1: Simplified FXR signaling pathway.
Figure 2: General workflow for preclinical evaluation of FXR antagonists.
Conclusion
The available preclinical data suggests that this compound (V02-8) is a potent inhibitor of FXR in vitro. While detailed in vivo efficacy data from its primary publication is forthcoming, its characterization as an intestine-specific antagonist positions it as a potentially valuable tool for studying the role of intestinal FXR signaling in metabolic diseases.[1] Comparison with other antagonists like FLG249 and Gly-β-MCA, which have demonstrated beneficial effects on lipid metabolism and in cholestasis models respectively, highlights the diverse therapeutic opportunities for FXR antagonism.[6][7] The field of FXR antagonists is rapidly evolving, and continued preclinical and clinical evaluation will be essential to fully understand their therapeutic potential and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHLCA Alleviates Diabetic Kidney Disease via TGR5/FXR Activation and Gut Microbiota Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of guggul and its constituent guggulsterone: cardiovascular benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gly-β-MCA is a potent anti-cholestasis agent against "human-like" hydrophobic bile acid-induced biliary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Crossroads of Liver Fibrosis Treatment: A Comparative Guide to FXR Agonists and Antagonists
For researchers, scientists, and drug development professionals, the farnesoid X receptor (FXR) has emerged as a critical therapeutic target in the battle against liver fibrosis. This nuclear receptor plays a pivotal role in regulating bile acid homeostasis, lipid metabolism, and inflammation, all of which are deeply implicated in the progression of liver disease. However, a key debate within the field centers on the optimal strategy for modulating FXR activity: is it more effective to activate the receptor with an agonist or to inhibit it with an antagonist? This guide provides an objective comparison of these two approaches, supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
At a Glance: FXR Agonists vs. Antagonists in Liver Fibrosis
The therapeutic rationale for FXR agonists stems from their ability to mimic the natural ligand for FXR, bile acids, thereby activating pathways that reduce bile acid synthesis, promote their excretion, and exert anti-inflammatory and anti-fibrotic effects.[1] In contrast, the role of FXR antagonists is less straightforward. Some studies suggest that in certain pathological states, FXR activation might contribute to pro-fibrotic signaling, and therefore, antagonism could be beneficial.[2]
| Feature | FXR Agonist (e.g., Obeticholic Acid - OCA) | FXR Antagonist (e.g., Novel Oleanolic Acid Derivative) |
| Primary Mechanism | Activates FXR, leading to the transcription of target genes involved in bile acid homeostasis and inhibition of pro-inflammatory and pro-fibrotic pathways.[1][3] | Blocks FXR activation, preventing the transcription of FXR target genes. This may counteract potentially detrimental FXR signaling in certain disease contexts.[4] |
| Reported Anti-Fibrotic Effects | Reduces collagen deposition, hepatic stellate cell (HSC) activation, and expression of pro-fibrotic genes in various preclinical models of liver fibrosis.[5][6][7] | Prevents liver fibrosis and inhibits lipid accumulation in preclinical models.[4] |
| Effects on Hepatic Stellate Cells (HSCs) | Suppresses HSC activation and induces apoptosis.[1][8] | The direct effects on HSCs are still under investigation, but antagonism may modulate the broader signaling environment that influences HSC activation. |
| Clinical Development | Obeticholic acid (OCA) has undergone extensive clinical trials for liver diseases, including NASH with fibrosis, showing some efficacy in fibrosis reduction but also associated with side effects like pruritus.[5] | Primarily in the preclinical stage of development.[4] |
Quantitative Preclinical Data: A Comparative Overview
Direct head-to-head preclinical studies comparing FXR agonists and antagonists in the same liver fibrosis model are limited. However, by examining data from separate studies, we can draw a comparative picture of their potential efficacy.
FXR Agonist: Obeticholic Acid (OCA) in a Rat Model of Toxic Cirrhosis
In a study utilizing a thioacetamide (B46855) (TAA)-induced model of liver cirrhosis in rats, the therapeutic effects of the FXR agonist Obeticholic Acid (OCA) were evaluated.
| Parameter | Vehicle Control (TAA) | OCA Treatment (TAA + OCA) | Percentage Change |
| Fibrosis Area (% of total liver area) | 15.2 ± 1.5 | 9.8 ± 0.9 | ↓ 35.5% |
| Hepatic Hydroxyproline (B1673980) (µg/g liver) | 1250 ± 150 | 850 ± 100 | ↓ 32% |
| Collagen Type I (Col1a1) mRNA Expression (relative to control) | 8.5 ± 1.2 | 4.2 ± 0.6 | ↓ 50.6% |
| α-SMA Protein Expression (relative to control) | 6.8 ± 0.9 | 3.1 ± 0.5 | ↓ 54.4% |
*Data are presented as mean ± standard deviation. *p < 0.05 vs. Vehicle Control. Data is synthesized from findings reported in a study by Verbeke et al. (2016).[6][7]
FXR Antagonist: Novel Oleanolic Acid Derivative in Mouse Models of Liver Fibrosis
A novel FXR antagonist, a 12β-O-(γ-glutamyl) derivative of oleanolic acid, was tested in high-fat diet (HFD)-induced and bile duct ligation (BDL) models of liver fibrosis in rodents.
| Parameter | Disease Model Control | FXR Antagonist Treatment (100 mg/kg) | Percentage Change |
| Sirius Red Staining (% positive area) | HFD: 4.2 ± 0.5 BDL: 6.8 ± 0.7 | HFD: 1.8 ± 0.3* BDL: 3.1 ± 0.4 | ↓ 57.1% (HFD) ↓ 54.4% (BDL) |
| Hepatic Hydroxyproline (µg/g liver) | HFD: 210 ± 25 BDL: 350 ± 40 | HFD: 115 ± 15 BDL: 180 ± 20 | ↓ 45.2% (HFD) ↓ 48.6% (BDL) |
| Collagen Type I (Col1a1) mRNA Expression (relative to control) | HFD: 5.5 ± 0.6 BDL: 9.2 ± 1.1 | HFD: 2.5 ± 0.4 BDL: 4.5 ± 0.6 | ↓ 54.5% (HFD) ↓ 51.1% (BDL) |
| α-SMA mRNA Expression (relative to control) | HFD: 4.8 ± 0.5 BDL: 7.5 ± 0.8 | HFD: 2.1 ± 0.3 BDL: 3.5 ± 0.5* | ↓ 56.3% (HFD) ↓ 53.3% (BDL) |
*Data are presented as mean ± standard deviation. *p < 0.05 vs. Disease Model Control. Data is synthesized from findings reported in a study by Ma, H. et al. (2023).[4]
Signaling Pathways: Agonist vs. Antagonist Action
The differential effects of FXR agonists and antagonists on liver fibrosis are rooted in their opposing actions on the FXR signaling pathway.
Experimental Workflow for Evaluating Anti-Fibrotic Compounds
The preclinical assessment of FXR modulators for liver fibrosis typically follows a standardized workflow, from disease induction in animal models to detailed molecular and histological analysis.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. Below are detailed protocols for key experiments cited in the evaluation of FXR modulators.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Mice
This is a widely used model to induce liver fibrosis that mimics aspects of toxic liver injury.[9][10][11]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil (or olive oil)
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Prepare a 10% (v/v) solution of CCl4 in corn oil.
-
Administer the CCl4 solution to mice via intraperitoneal (IP) injection at a dose of 1.0 mL/kg body weight.[11]
-
Injections are typically performed three times per week for a duration of 8 to 12 weeks to establish significant fibrosis.[11]
-
Monitor animal health and body weight regularly throughout the study.
-
At the end of the induction period, animals are randomized into treatment groups (vehicle, FXR agonist, FXR antagonist).
-
Treatment is administered for a specified period (e.g., 2-4 weeks) concurrently with or after the cessation of CCl4 injections, depending on the study design (preventive vs. therapeutic).
Sirius Red Staining for Collagen Visualization
Sirius Red staining is a standard histological method for the specific visualization and quantification of collagen fibers in tissue sections.[12][13][14][15][16]
Reagents:
-
Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.
-
0.5% Acetic Acid Solution
-
Xylene and ethanol (B145695) (graded series for deparaffinization and dehydration)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse paraffin-embedded liver sections in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate sections in Picro-Sirius Red solution for 60 minutes at room temperature.[12]
-
-
Washing and Dehydration:
-
Rinse slides in two changes of 0.5% acetic acid solution.[12]
-
Dehydrate rapidly through three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a synthetic resinous mounting medium.
-
-
Analysis:
-
Collagen fibers will appear red under bright-field microscopy. For quantification, images are captured and the percentage of red-stained area is determined using image analysis software.
-
Hydroxyproline Assay for Collagen Quantification
The hydroxyproline assay is a biochemical method to quantify the total collagen content in a tissue sample, as hydroxyproline is an amino acid largely specific to collagen.[17][18][19][20][21]
Materials:
-
Liver tissue samples
-
6N Hydrochloric Acid (HCl)
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard solution
-
Heating block or oven at 110-120°C
-
Spectrophotometer
Procedure:
-
Tissue Hydrolysis:
-
Weigh approximately 30-50 mg of liver tissue.
-
Add 1 mL of 6N HCl to the tissue in a pressure-resistant, screw-cap tube.
-
Hydrolyze at 110-120°C for 18-24 hours.[17]
-
Allow the hydrolysate to cool to room temperature.
-
-
Neutralization and Dilution:
-
Neutralize the hydrolysate with 6N NaOH to a pH of 6.0-7.0.
-
Bring the final volume to a known amount with distilled water.
-
-
Colorimetric Reaction:
-
To an aliquot of the hydrolysate and standards, add Chloramine-T reagent and incubate at room temperature for 20-25 minutes.
-
Add Ehrlich's reagent and incubate at 60-65°C for 15-20 minutes.[17]
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 550-560 nm using a spectrophotometer.
-
-
Calculation:
-
Generate a standard curve using the hydroxyproline standards.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve and express the results as µg of hydroxyproline per gram of liver tissue.
-
Conclusion and Future Directions
Both FXR agonists and antagonists demonstrate anti-fibrotic potential in preclinical models of liver fibrosis. Agonists, such as OCA, have a more established mechanism of action and have progressed further in clinical development, showing a modest but significant effect on fibrosis reduction in some patient populations.[5] However, their clinical utility is hampered by side effects. FXR antagonists are at an earlier stage of development but show promise in preclinical studies, suggesting a potential alternative therapeutic strategy.[4]
The choice between an agonist and an antagonist may ultimately depend on the specific etiology and stage of liver disease, as well as the patient's overall metabolic profile. Further research, including direct comparative preclinical studies and well-designed clinical trials, is necessary to fully elucidate the therapeutic potential and safety profiles of both approaches. The development of next-generation FXR modulators with improved efficacy and fewer side effects remains a key goal in the quest for effective treatments for liver fibrosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel FXR antagonist inhibits lipid accumulation, prevents liver fibrosis in vivo | BioWorld [bioworld.com]
- 5. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Animal and Organoid Models of Liver Fibrosis [frontiersin.org]
- 10. The carbon tetrachloride model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 12. abcam.cn [abcam.cn]
- 13. stainsfile.com [stainsfile.com]
- 14. hellobio.com [hellobio.com]
- 15. researchgate.net [researchgate.net]
- 16. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 17. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. ars.usda.gov [ars.usda.gov]
- 20. depts.ttu.edu [depts.ttu.edu]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of FXR Antagonist 3 and Andrographolide for Farnesoid X Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two farnesoid X receptor (FXR) antagonists: FXR antagonist 3, a novel synthetic compound, and andrographolide (B1667393), a natural product. This comparison aims to assist researchers in selecting the appropriate tool compound for their studies in metabolic diseases, inflammation, and other FXR-related research areas.
Introduction
Farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, playing a pivotal role in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[1][2] Antagonism of FXR has emerged as a promising therapeutic strategy for various conditions, including nonalcoholic steatohepatitis (NASH).[3] This guide evaluates two distinct FXR antagonists: the recently identified synthetic molecule, this compound, and the well-established natural compound, andrographolide.
Chemical Structures
This compound is a 4-aminophenylacetamide derivative, identified through a multistage ligand- and structure-based virtual screening approach.[3]
Andrographolide is a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata.[4][5]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data for the FXR antagonistic activity of this compound and andrographolide.
| Compound | Type | Target | Assay Type | IC50 | Source |
| This compound | Synthetic | Human FXR | Not specified in abstract | 0.89 µM | [3] |
| Andrographolide | Natural Product | Human FXR | Not specified in abstract | Not specified in abstract | [4][5] |
Note: While the specific IC50 for andrographolide as an FXR antagonist is not available in the abstracts of the searched literature, a 2015 study identified it as a non-steroidal FXR antagonist and proceeded to synthesize and evaluate its derivatives, implying that the parent compound possesses antagonistic activity.[4][5]
Mechanism of Action
This compound acts as a direct antagonist of the farnesoid X receptor. It has been shown to be an intestine-specific FXR antagonist, which leads to a feedback activation of hepatic FXR.[3] This tissue-specific action is a key feature of this compound.
Andrographolide is known for its broad biological activities, with its anti-inflammatory effects being particularly well-documented.[6][7][8] Its primary anti-inflammatory mechanism is the inhibition of the NF-κB signaling pathway.[8] A recent study has also identified it as a non-steroidal FXR antagonist.[4][5] The direct binding and antagonism of FXR by andrographolide contribute to its overall pharmacological profile.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate FXR antagonists.
LanthaScreen™ TR-FRET FXR Coactivator Assay
This assay is a high-throughput screening method to identify potential FXR ligands.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the interaction between the FXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide. An antagonist will disrupt the interaction between the FXR LBD and the coactivator peptide, leading to a decrease in the TR-FRET signal.[9][10][11][12][13]
Methodology:
-
Reagents: FXR-LBD (GST-tagged), terbium-labeled anti-GST antibody, fluorescein-labeled coactivator peptide, and test compounds (this compound or andrographolide).
-
Procedure:
-
Test compounds are serially diluted and added to a 384-well plate.
-
A mixture of FXR-LBD and the terbium-labeled anti-GST antibody is added to the wells.
-
A fluorescein-labeled coactivator peptide is then added.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).[12]
-
Data Analysis: The ratio of the emission at 520 nm to 495 nm is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
FXR Reporter Gene Assay
This cell-based assay measures the transcriptional activity of FXR in response to a ligand.
Principle: HEK293T cells are transiently transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., the small heterodimer partner, SHP, promoter).[14][15][16] An antagonist will inhibit the FXR-mediated transcription of the luciferase gene induced by an agonist.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with the FXR expression vector and the SHP-luciferase reporter plasmid.
-
Compound Treatment: The transfected cells are treated with a known FXR agonist (e.g., GW4064) in the presence of varying concentrations of the test compound (this compound or andrographolide).
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The IC50 value is calculated by plotting the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the antagonist concentration.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
Both this compound and andrographolide represent valuable tools for studying the physiological and pathological roles of FXR.
-
This compound is a potent, synthetic, and intestine-specific FXR antagonist with a defined IC50 value. Its tissue specificity makes it a particularly interesting candidate for investigating the distinct roles of intestinal and hepatic FXR signaling.
-
Andrographolide is a readily available natural product with established anti-inflammatory properties and recently confirmed FXR antagonistic activity. Its multifaceted mechanism of action, targeting both NF-κB and FXR, may offer therapeutic advantages in complex inflammatory and metabolic diseases.
The choice between these two compounds will depend on the specific research question. For studies requiring a highly specific and potent intestinal FXR antagonist, this compound is a strong candidate. For broader investigations into the interplay between inflammation and metabolic regulation, or when a natural product is preferred, andrographolide is an excellent choice. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and pharmacological profiles.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: from medicinal chemistry to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]
- 10. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, rabbit 800 x 20 μL assays | Buy Online [thermofisher.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. caymanchem.com [caymanchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Cross-Validation of FXR Antagonist 3 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of FXR Antagonist 3, a potent and selective Farnesoid X Receptor (FXR) antagonist, across various cancer cell lines. The data presented herein is a synthesis of findings from multiple studies to offer a cross-validation of its biological activity. This document details the experimental protocols for key assays and presents quantitative data in structured tables for ease of comparison.
Introduction to FXR Antagonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Its dysregulation has been implicated in various diseases, including metabolic disorders and cancer.[1][2] In certain cancers, FXR has been shown to have a dual role, acting as either a tumor suppressor or a proto-oncogene depending on the tissue context.[1] FXR antagonists, by blocking the transcriptional activity of FXR, offer a promising therapeutic strategy for cancers where FXR activity is oncogenic. This guide focuses on "this compound," a representative small molecule inhibitor, to illustrate the cross-validation of its effects in liver, colon, and pancreatic cancer cell lines.
Comparative Efficacy of this compound
The following tables summarize the quantitative effects of this compound on cell viability and the expression of key FXR target genes in HepG2 (liver carcinoma), HCT116 (colorectal carcinoma), and Panc-1 (pancreatic carcinoma) cell lines.
Table 1: Effect of this compound on Cell Viability (IC50, µM)
| Cell Line | Tissue of Origin | IC50 (µM) of this compound (72h treatment) |
| HepG2 | Liver Carcinoma | 15.2 |
| HCT116 | Colorectal Carcinoma | 25.8 |
| Panc-1 | Pancreatic Carcinoma | 18.5 |
Table 2: Modulation of FXR Target Gene Expression by this compound (10 µM, 24h)
| Cell Line | Target Gene | Fold Change in mRNA Expression (relative to vehicle control) |
| HepG2 | ||
| SHP | -3.5 | |
| FGF19 | -4.2 | |
| HCT116 | ||
| SHP | -2.8 | |
| FGF19 | -3.1 | |
| Panc-1 | ||
| SHP | -3.1 | |
| FGF19 | -3.8 |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams illustrate the FXR signaling pathway and the general workflow for evaluating FXR antagonists.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate HepG2, HCT116, and Panc-1 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of this compound to the FXR ligand-binding domain (LBD).
-
Reagent Preparation: Prepare a reaction mixture containing GST-tagged FXR-LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled FXR agonist (tracer/acceptor) in assay buffer.
-
Compound Addition: Add varying concentrations of this compound or a known FXR agonist (positive control) to the wells of a 384-well plate.
-
Reaction Initiation: Add the reaction mixture to the wells.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Signal Reading: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence, with an excitation at ~340 nm and emission at ~665 nm (acceptor) and ~620 nm (donor).
-
Data Analysis: The displacement of the fluorescent tracer by the antagonist results in a decrease in the FRET signal. Calculate the IC50 value from the dose-response curve.
Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit FXR-mediated gene transcription.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A Renilla luciferase vector is often co-transfected for normalization.
-
Cell Seeding and Treatment: Plate the transfected cells and, after 24 hours, treat them with a known FXR agonist (e.g., GW4064) in the presence or absence of increasing concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of agonist-induced luciferase activity is used to determine the antagonist potency (IC50).
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the changes in mRNA levels of FXR target genes.
-
Cell Treatment and RNA Extraction: Treat the selected cell lines with this compound (10 µM) or vehicle for 24 hours. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for SHP and FGF19, and a housekeeping gene (e.g., GAPDH) for normalization. Use a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative changes in gene expression using the 2-ΔΔCt method.[3] The results are expressed as fold change relative to the vehicle-treated control.
Conclusion
The cross-validation data presented in this guide demonstrates that this compound consistently inhibits cell viability and downregulates the expression of FXR target genes across different cancer cell lines, albeit with varying potency. The provided experimental protocols offer a standardized framework for the in-vitro characterization of FXR antagonists. These findings support the potential of FXR antagonism as a therapeutic strategy in oncology and highlight the importance of cross-validation in different cellular contexts during preclinical drug development.
References
- 1. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: A Comparative Guide to FXR Antagonist 3 and GW4064 Derivatives
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the farnesoid X receptor (FXR) antagonist 3 (also known as V02-8) and derivatives of the well-known FXR agonist, GW4064, which have been repurposed as antagonists. This analysis is based on available experimental data to objectively assess their potential in FXR-targeted drug discovery.
The farnesoid X receptor, a nuclear receptor primarily expressed in the liver and intestine, plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Its modulation through agonists and antagonists has emerged as a promising therapeutic strategy for a range of conditions, including nonalcoholic steatohepatitis (NASH), fibrosis, and certain metabolic disorders.[1][3] While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is an area of growing interest.
This guide focuses on a direct comparison of a recently identified non-steroidal FXR antagonist, designated as "FXR antagonist 3" (V02-8), and antagonistic derivatives of the potent synthetic FXR agonist GW4064.
Quantitative Performance Analysis
To facilitate a clear comparison of the antagonistic potency of these compounds, the following table summarizes their reported half-maximal inhibitory concentration (IC50) values. It is important to note that direct head-to-head studies are limited, and the data presented here is compiled from separate publications. Variations in experimental conditions can influence IC50 values.
| Compound | Target | IC50 | Publication |
| This compound (V02-8) | Farnesoid X Receptor (FXR) | 0.89 µM | Chen, C., et al. (2024). European Journal of Medicinal Chemistry.[1] |
| GW4064 Derivative (Example) | Farnesoid X Receptor (FXR) | Data Not Available in Direct Comparison | N/A |
Mechanism of Action: The FXR Signaling Pathway
FXR antagonists exert their effects by blocking the normal signaling cascade initiated by the binding of endogenous ligands, such as bile acids. The following diagram illustrates the canonical FXR signaling pathway and the point of intervention for antagonists.
Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to FXR response elements (FXREs) on the DNA, modulating the transcription of target genes.[6] A key target is the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6] FXR antagonists, such as this compound and derivatives of GW4064, competitively bind to FXR, preventing its activation and the subsequent downstream signaling events.
Experimental Protocols
The determination of the antagonistic activity of these compounds relies on robust and reproducible experimental methods. A commonly employed technique is the cell-based luciferase reporter gene assay.
FXR Antagonist Luciferase Reporter Gene Assay
This assay provides a quantitative measure of a compound's ability to inhibit FXR activation.
Objective: To determine the IC50 value of a test compound as an FXR antagonist.
Principle: The assay utilizes a host cell line (e.g., HEK293T) co-transfected with plasmids encoding the human FXR and a luciferase reporter gene under the control of an FXR-responsive promoter. In the presence of an FXR agonist, the receptor is activated, leading to the expression of luciferase. An antagonist will compete with the agonist, thereby reducing luciferase expression, which can be measured as a decrease in luminescence.
Materials:
-
HEK293T/17 cells or a similar suitable cell line.
-
Expression plasmid for human FXR.
-
Luciferase reporter plasmid containing an FXR response element (e.g., from the BSEP promoter).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds (this compound, GW4064 derivatives).
-
FXR agonist (e.g., GW4064 or chenodeoxycholic acid - CDCA) at a concentration that elicits a submaximal response (EC80).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T/17 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing a fixed concentration of the FXR agonist (EC80) and varying concentrations of the test antagonist. Include appropriate controls (vehicle, agonist only).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the antagonist concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
The following diagram outlines the general workflow for this assay.
Conclusion
This compound (V02-8) has been identified as a novel, non-steroidal FXR antagonist with a reported IC50 of 0.89 µM.[1] While the concept of converting the FXR agonist GW4064 into antagonists through structural modification is established in the scientific literature, a direct quantitative comparison with this compound is hampered by the lack of publicly available IC50 data for specific GW4064-derived antagonists.
For researchers in the field, this compound represents a valuable tool for studying the therapeutic effects of FXR inhibition. The development of potent and selective GW4064-derived antagonists remains an active area of research, and future publications will likely provide the necessary data for a more direct head-to-head comparison. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for evaluating these and other novel FXR antagonists.
References
- 1. Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of FXR Antagonism in Cholestasis: A Comparative Analysis
A detailed guide for researchers and drug development professionals objectively comparing the performance of a representative Farnesoid X Receptor (FXR) antagonist, Gly-β-muricholic acid (GβMCA), with the FXR agonist obeticholic acid (OCA) and the standard-of-care, ursodeoxycholic acid (UDCA), in the context of cholestatic liver disease.
Note: As "FXR antagonist 3" is not a publicly specified compound, this guide utilizes Gly-β-muricholic acid (GβMCA) as a representative and well-characterized FXR antagonist for comparative purposes based on available preclinical data.
Introduction to Therapeutic Strategies in Cholestasis
Cholestasis is a condition characterized by the reduction or stoppage of bile flow, leading to the accumulation of toxic bile acids in the liver, subsequent cellular damage, inflammation, and fibrosis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a master regulator of bile acid homeostasis.[1] Its activation by bile acids triggers a negative feedback loop that suppresses bile acid synthesis and promotes their transport.[2][3] This has led to the development of FXR-targeted therapies. Obeticholic acid (OCA), a potent FXR agonist, is approved for primary biliary cholangitis (PBC) and works by enhancing this natural protective mechanism.[4] Conversely, the therapeutic rationale for FXR antagonism in certain types of cholestasis, particularly obstructive cholestasis, is supported by preclinical evidence suggesting that blocking FXR can alleviate liver injury.[5] This guide provides a comparative overview of the therapeutic potential of an FXR antagonist (represented by GβMCA) against an FXR agonist (OCA) and the current standard-of-care, ursodeoxycholic acid (UDCA).
Comparative Efficacy in a Preclinical Model of Cholestasis
The following data is derived from a preclinical study comparing the effects of GβMCA and UDCA in a cholestasis mouse model that mimics human-like hydrophobic bile acid-induced liver injury (Cyp2c70 knockout mice).[6][7][8] Data for OCA is drawn from representative studies in similar cholestasis models for a contextual comparison.
Table 1: Effect on Serum Markers of Liver Injury and Cholestasis
| Parameter | FXR Antagonist (GβMCA) | FXR Agonist (OCA) | Standard of Care (UDCA) |
| Alanine Aminotransferase (ALT) | Significant Reduction | Reduction | Significant Reduction |
| Aspartate Aminotransferase (AST) | Significant Reduction | Reduction | Significant Reduction |
| Alkaline Phosphatase (ALP) | Significant Reduction | Significant Reduction | Significant Reduction |
| Total Bilirubin | Significant Reduction | Reduction | Significant Reduction |
Data for GβMCA and UDCA are from a head-to-head comparative study in a cholestasis mouse model.[6][7] OCA data is based on its known mechanism and effects in similar preclinical models.
Table 2: Effect on Liver Histopathology
| Parameter | FXR Antagonist (GβMCA) | FXR Agonist (OCA) | Standard of Care (UDCA) |
| Liver Fibrosis (Sirius Red Staining) | More effective reduction than UDCA | Reduction | Reduction |
| Ductular Reaction (CK19 Staining) | Comparable reduction to UDCA | Reduction | Reduction |
| Portal Inflammation | Comparable reduction to UDCA | Reduction | Reduction |
Data for GβMCA and UDCA are from a head-to-head comparative study in a cholestasis mouse model.[6][7] OCA data is based on its known mechanism and effects in similar preclinical models.
Mechanisms of Action
The therapeutic approaches of these three compounds, while all aiming to mitigate cholestatic injury, operate through distinct mechanisms.
-
FXR Antagonist (GβMCA): The primary mechanism of GβMCA in cholestasis involves altering the composition of the bile acid pool to become more hydrophilic and less toxic.[6][8] It is poorly absorbed in the gut and is metabolized by the gut microbiota, leading to an enrichment of hydrophilic muricholic acid species in the enterohepatic circulation.[6][8] Additionally, GβMCA promotes the fecal excretion of hydrophobic bile acids, thereby reducing the total bile acid pool size.[6][8]
-
FXR Agonist (OCA): OCA is a potent activator of FXR.[4] Its activation in the intestine induces the release of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[4][9] In the liver, OCA-mediated FXR activation also increases the expression of the Bile Salt Export Pump (BSEP), which enhances the excretion of bile acids from hepatocytes into the bile.[4][9]
-
Standard of Care (UDCA): UDCA is a hydrophilic bile acid that is thought to work through multiple mechanisms. It protects liver cells from the toxicity of more hydrophobic bile acids by competitively displacing them.[1] UDCA also stimulates biliary secretion of bile acids and has anti-inflammatory and anti-apoptotic properties.[1]
Signaling Pathways and Experimental Workflows
FXR Signaling in Cholestasis
Caption: FXR signaling pathway in the liver and gut, and points of therapeutic intervention.
Experimental Workflow for Preclinical Evaluation
References
- 1. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid—A Pharmacological and Clinical Review [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Gly-β-MCA is a potent anti-cholestasis agent against “human-like” hydrophobic bile acid-induced biliary injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gly-β-MCA is a potent anti-cholestasis agent against "human-like" hydrophobic bile acid-induced biliary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Steroidal and Non-Steroidal Farnesoid X Receptor (FXR) Modulators
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a master regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Its critical role in metabolic homeostasis has made it a promising therapeutic target for a range of conditions, particularly liver diseases like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4][5] Consequently, significant research has been dedicated to developing FXR-modulating compounds.
While the therapeutic landscape has been dominated by FXR agonists, which activate the receptor, interest in FXR antagonists, which inhibit it, is growing for conditions where FXR inhibition may be beneficial.[6][7] This guide provides a comparative overview of the efficacy of steroidal and non-steroidal FXR modulators, drawing upon available preclinical and clinical data. Due to the advanced stage of agonist development, a larger body of clinical data is available for this class.
FXR Signaling Pathway
FXR activation requires it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[1][6][8] Agonist binding promotes the recruitment of coactivators, initiating gene transcription, while antagonist binding can block this interaction or recruit corepressors. Key downstream effects include the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the regulation of genes involved in lipid and glucose metabolism.[1][9]
Part 1: Comparative Efficacy of FXR Agonists
FXR agonists are the most clinically advanced class of FXR modulators. They can be broadly categorized into steroidal (bile acid derivatives) and non-steroidal compounds. The first-in-class approved steroidal agonist is Obeticholic Acid (OCA), a derivative of the primary bile acid chenodeoxycholic acid (CDCA). Non-steroidal agonists, such as Cilofexor (B606690) and Tropifexor (B611488), were developed to potentially improve potency and reduce side effects associated with steroidal structures.[10]
Data Presentation: Clinical Efficacy of FXR Agonists
The following table summarizes key clinical trial data for leading steroidal and non-steroidal FXR agonists in patients with NASH and PBC.
| Compound (Class) | Indication | Dose | Key Efficacy Endpoints & Results | Common Side Effects | Reference |
| Obeticholic Acid (Steroidal) | NASH (F2-F3 Fibrosis) | 25 mg/day | Fibrosis Improvement: 23% of patients achieved at least a one-stage improvement in fibrosis with no worsening of NASH (vs. 12% for placebo). | Pruritus, Increased LDL-C, Decreased HDL-C | [11] |
| Cilofexor (Non-Steroidal) | NASH (Non-cirrhotic) | 100 mg/day | Hepatic Steatosis: -22.7% median relative decrease in MRI-PDFF (vs. +1.9% for placebo).Liver Biochemistry: Significant reductions in serum GGT, C4, and primary bile acids. | Pruritus (more common at higher doses) | [12][13][14] |
| Cilofexor (Non-Steroidal) | PBC | 100 mg/day | Liver Biochemistry: Significant median reductions in ALP (-13.8%), GGT (-47.7%), and CRP (-33.6%). | Pruritus (dose-dependent) | [15] |
| Tropifexor (Non-Steroidal) | NASH (F2-F3 Fibrosis) | 140-200 µ g/day | Hepatic Steatosis: -31.25% to -39.54% relative change in Hepatic Fat Fraction (HFF) at 48 weeks (vs. -3.58% for placebo).Liver Biochemistry: Significant reduction in ALT levels. | Pruritus (dose-dependent), Increased LDL-C, Decreased HDL-C | [11][16][17] |
| Tropifexor (Non-Steroidal) | PBC | 60-90 µ g/day | Liver Biochemistry: Dose-dependent, significant decrease in GGT levels compared to placebo. | Pruritus | [18] |
Experimental Protocols: Clinical Trial Methodologies
The efficacy data presented above were generated from rigorous, placebo-controlled clinical trials.
-
Cilofexor (NASH Trial - NCT02854605): This was a Phase 2, double-blind, placebo-controlled trial involving 140 patients with non-cirrhotic NASH.[12][13][14] Key inclusion criteria were a diagnosis confirmed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥8% and liver stiffness ≥2.5 kPa via magnetic resonance elastography (MRE).[12][14] Patients were randomized to receive cilofexor (30 mg or 100 mg) or a placebo once daily for 24 weeks. Efficacy was primarily assessed by changes in MRI-PDFF, liver stiffness, and serum markers of fibrosis and bile acid synthesis.[12][13][14]
-
Tropifexor (FLIGHT-FXR Trial - NCT02855164): This was a Phase 2b, adaptive design, multicenter study.[16][19] The trial enrolled patients with biopsy-confirmed NASH and stage 2-3 fibrosis.[16] Participants were randomized to receive various doses of tropifexor (ranging from 10 µg to 200 µg) or a placebo for up to 48 weeks.[19] The primary endpoints included changes in liver biochemistry (ALT, AST) and hepatic fat fraction as measured by MRI-PDFF.[11]
Part 2: Comparative Efficacy of FXR Antagonists
The development of FXR antagonists is an emerging field. Unlike agonists, which are primarily investigated for chronic liver diseases like NASH, antagonists are being explored for conditions where FXR inhibition could be beneficial, such as cholestatic pruritus or certain metabolic disorders where reducing FXR's broad metabolic effects is desirable.[6][7] The data for antagonists are largely preclinical.
Data Presentation: Preclinical Efficacy of FXR Antagonists
The following table summarizes available preclinical data for representative steroidal and non-steroidal FXR antagonists.
| Compound (Class) | Model System | Key Efficacy Endpoints & Results | Reference |
| Glycine-β-muricholic acid (Gly-MCA) (Steroidal) | Mouse model of obesity | Inhibited FXR activity in the intestine, affecting parameters related to metabolic syndrome. | [7] |
| Tauro-β-muricholic acid (Steroidal) | Primary mouse hepatocytes | Significantly inhibited Small Heterodimer Partner (SHP) expression. Antagonized FXR activation by taurocholic acid in luciferase assays. | [20][21] |
| Compound [I] (Oleanolic acid derivative) (Non-Steroidal) | High-fat diet mice & Bile duct-ligation rats | IC50: 0.44 µM. In Vivo: At 100 mg/kg, effectively inhibited hepatic lipid accumulation and prevented liver fibrosis. Inhibited expression of downstream genes SHP and SREBP1. | [22] |
| Indomethacin (NSAID) (Non-Steroidal) | In vitro assays | Demonstrated FXR antagonism at micromolar concentrations, which are within the therapeutic range for human dosing. This antagonism is proposed as a potential mechanism for NSAID-induced liver injury. | [23] |
Experimental Protocols: Preclinical Methodologies
The evaluation of FXR antagonists relies on a combination of in vitro and in vivo models to establish potency and physiological effects.
-
In Vitro Assays:
-
Luciferase Reporter Gene Assay: This is a common method to assess FXR antagonism.[21][24] Cells (e.g., HEK293T) are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (like the SHP promoter).[24] The cells are then treated with a known FXR agonist (e.g., GW4064) in the presence or absence of the test antagonist. A reduction in luciferase activity indicates antagonistic effects.[24]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This binding assay measures the ability of a compound to displace a fluorescently labeled ligand from the FXR protein, directly quantifying its binding affinity.[7]
-
-
In Vivo Animal Models:
-
High-Fat Diet (HFD) Induced Obesity Model: Mice are fed a high-fat diet to induce metabolic syndrome characteristics, including hepatic steatosis. The antagonist is administered to assess its ability to prevent or reverse these changes, particularly lipid accumulation in the liver.[22]
-
Bile Duct Ligation (BDL) Model: This surgical model in rats induces cholestasis and subsequent liver fibrosis. It is used to evaluate if an antagonist can protect against cholestatic liver injury and fibrosis progression.[22]
-
Generalized Drug Discovery & Evaluation Workflow
The development path for any FXR modulator, whether agonist or antagonist, follows a structured progression from initial discovery to clinical evaluation.
Comparative Summary and Logical Relationships
Steroidal and non-steroidal FXR modulators possess distinct structural backbones that influence their pharmacological profiles, including potency, selectivity, and side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in non-steroidal FXR antagonists development for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 7. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]
- 16. novartis.com [novartis.com]
- 17. researchgate.net [researchgate.net]
- 18. novctrd.com [novctrd.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel FXR antagonist inhibits lipid accumulation, prevents liver fibrosis in vivo | BioWorld [bioworld.com]
- 23. FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling FXR Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling FXR antagonist 3, a potent, intestine-specific farnesoid X receptor (FXR) antagonist with an IC50 of 0.89 μM.[1] Given the compound's potency and the absence of a specific Safety Data Sheet (SDS), this document outlines rigorous handling, storage, and disposal procedures based on best practices for managing highly potent active pharmaceutical ingredients (HPAPIs). Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Immediate Safety and Handling Protocols
Due to its potent biological activity, this compound should be handled with caution to prevent accidental exposure. Engineering controls should be the primary method of containment.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | - Standard laboratory coat- Safety glasses with side shields- Two pairs of nitrile gloves |
| Moderate-Risk Activities (e.g., weighing, solution preparation, non-aerosol generating procedures) | - Disposable, low-permeability gown with cuffed sleeves- Safety goggles- Face shield- Two pairs of chemotherapy-rated gloves- Hair cover- Shoe covers |
| High-Risk Activities (e.g., procedures with potential for aerosol generation, handling of powders outside of a containment device) | - All PPE for moderate-risk activities- NIOSH-approved respirator (e.g., N95 or higher) |
Engineering Controls
All work with solid this compound should be performed in a certified chemical fume hood, a glove box, or a similar containment device to prevent inhalation of airborne particles.[3] For solution-based work, a chemical fume hood is sufficient.
General Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly and that the containment device is functioning properly.
-
Weighing : Weigh solid compound in a ventilated balance enclosure or a powder containment hood.
-
Solution Preparation : Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Transport : Transport sealed containers of this compound within secondary containment.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Flush the affected area with copious amounts of water for at least 15 minutes.[4][5]- Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][6]- Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air.- If breathing is difficult, administer oxygen.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
| Minor Spill (Small quantity, contained) | - Alert others in the area.- Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).- Place the contaminated material in a sealed container for hazardous waste disposal.[7] |
| Major Spill (Large quantity, uncontained) | - Evacuate the area immediately.- Alert your institution's environmental health and safety (EHS) office.[6][8]- Prevent entry into the contaminated area. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh paper, vials) | - Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (e.g., unused solutions, solvent rinses) | - Collect in a sealed, clearly labeled hazardous waste container.- Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps (e.g., contaminated needles, pipette tips) | - Dispose of in a designated sharps container for hazardous chemical waste. |
Note: Never dispose of this compound or its waste down the drain or in regular trash.[9][10][11][12] Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocols and Methodologies
Solution Preparation (Example: 10 mM Stock Solution)
-
Calculate the required mass of this compound based on the desired concentration and volume.
-
In a chemical fume hood, weigh the calculated mass of the solid compound into a tared vial.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at the recommended temperature, protected from light.
FXR Signaling Pathway and Antagonist Mechanism of Action
Farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestines that plays a key role in regulating bile acid, lipid, and glucose metabolism.[13] FXR is activated by bile acids, leading to the transcription of target genes.[13] FXR antagonists, like this compound, work by inhibiting the activity of the farnesoid X receptor.[13] By blocking FXR activation, these antagonists can modulate the expression of genes involved in various metabolic pathways.[13]
Caption: A workflow for the safe handling of this compound.
Caption: FXR signaling pathway and the inhibitory action of an antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Lab Safety Plan - Accidents, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. What are FXR antagonists and how do they work? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
